3-Chloro-5-(trifluoromethyl)benzamide
Description
BenchChem offers high-quality 3-Chloro-5-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEFCZMQUOHYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Chloro-5-(trifluoromethyl)benzamide: A Technical Guide for Medicinal Chemistry
Abstract
3-Chloro-5-(trifluoromethyl)benzamide (CAS: 886497-03-6) is a specialized fluorinated building block utilized in the synthesis of high-affinity ligands for transient receptor potential (TRP) channels and viral fusion proteins.[1][2][3] Characterized by the simultaneous presence of a lipophilic chlorine atom and a metabolically stable trifluoromethyl group on a benzamide scaffold, this compound serves as a critical pharmacophore for modulating potency and pharmacokinetic profiles in drug discovery. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and applications in modern medicinal chemistry.
Chemical Identity & Physicochemical Profile
The unique substitution pattern of 3-Chloro-5-(trifluoromethyl)benzamide imparts significant lipophilicity and electron-withdrawing character, influencing the acidity of the amide protons and the overall solubility of derivative compounds.
Table 1: Key Identifiers and Properties
| Property | Detail |
| CAS Number | 886497-03-6 |
| IUPAC Name | 3-Chloro-5-(trifluoromethyl)benzamide |
| Molecular Formula | C₈H₅ClF₃NO |
| Molecular Weight | 223.58 g/mol |
| SMILES | NC(=O)c1cc(Cl)cc(C(F)(F)F)c1 |
| InChI Key | WEJHBEDHLLBJFW-UHFFFAOYSA-N (Analog-derived) |
| Physical State | White to off-white crystalline solid |
| Predicted Boiling Point | ~295°C (at 760 mmHg) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water |
| pKa (Amide) | ~15-16 (Predicted; acidity increased by EWGs) |
| LogP | ~2.5 (Predicted; High lipophilicity due to -CF₃ and -Cl) |
Synthesis & Manufacturing
The synthesis of 3-Chloro-5-(trifluoromethyl)benzamide is typically achieved through the activation of its corresponding carboxylic acid or the hydrolysis of its nitrile precursor. The Acid Chloride Route is preferred for laboratory-scale synthesis due to its high yield and purity.
Method A: Acid Chloride Activation (Standard Route)
This method involves the conversion of 3-chloro-5-(trifluoromethyl)benzoic acid to its acid chloride using thionyl chloride (
Method B: Nitrile Hydrolysis (Alternative Route)
Acid-catalyzed hydrolysis of 3-chloro-5-(trifluoromethyl)benzonitrile using concentrated sulfuric acid (
Figure 1: Synthetic Pathways
Caption: Primary synthetic routes via Acid Chloride activation (Blue/Green path) and Nitrile Hydrolysis (Red path).
Applications in Medicinal Chemistry
This benzamide scaffold is highly valued for its ability to introduce specific steric and electronic properties into a drug molecule.
TRPA1 Antagonism
Research has identified the N-(3-substituted-5-(trifluoromethyl)phenyl)benzamide motif as a potent scaffold for TRPA1 (Transient Receptor Potential Ankyrin 1) antagonists.[4] These channels are key mediators of inflammatory pain and neurogenic inflammation. The 3-Cl-5-CF₃ substitution pattern on the "left-hand" side of the molecule often improves metabolic stability and potency compared to non-halogenated analogs [1].
Influenza Fusion Inhibitors
Derivatives of 3-chloro-5-(trifluoromethyl)benzamide have been explored as fusion inhibitors for Influenza A virus.[3] Specifically, the benzamide moiety acts as a linker that positions the hydrophobic aromatic ring into the binding pocket of the hemagglutinin (HA) protein, preventing the conformational changes required for viral fusion [2].
Figure 2: Pharmacophore Interaction Map
Caption: Pharmacophore map highlighting the functional roles of the -CF3, -Cl, and Amide groups in protein binding.
Experimental Protocols
Protocol: Synthesis via Acid Chloride (Recommended)
Objective: To synthesize 3-Chloro-5-(trifluoromethyl)benzamide from its benzoic acid precursor.
Reagents:
-
3-Chloro-5-(trifluoromethyl)benzoic acid (1.0 eq)
-
Thionyl Chloride (
) (5.0 eq) or Oxalyl Chloride (1.5 eq) + DMF (cat.) -
Ammonium Hydroxide (28-30%
) or Ammonia gas -
Dichloromethane (DCM) or Toluene (Solvent)
Step-by-Step Methodology:
-
Activation:
-
In a dry round-bottom flask equipped with a reflux condenser and a drying tube (
), dissolve 3-Chloro-5-(trifluoromethyl)benzoic acid (10 mmol) in anhydrous Toluene (20 mL). -
Add Thionyl Chloride (50 mmol) dropwise.
-
Heat the mixture to reflux (approx. 80-110°C) for 2-3 hours until gas evolution (
, ) ceases. -
Checkpoint: Monitor by TLC (convert a mini-aliquot to methyl ester using MeOH) to ensure complete consumption of the acid.
-
Cool the reaction mixture and concentrate in vacuo to remove excess
and solvent. The residue is the crude acid chloride .
-
-
Amidation:
-
Dissolve the crude acid chloride in dry DCM (20 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Ammonium Hydroxide (20 mL) or bubble anhydrous
gas through the solution for 30 minutes. A white precipitate should form immediately. -
Stir at 0°C for 1 hour, then allow to warm to room temperature.
-
-
Work-up & Purification:
-
Filter the precipitate (crude amide).[5]
-
Wash the solid with cold water (
) to remove ammonium salts. -
Wash with cold Hexane (
) to remove non-polar impurities. -
Dry the solid under high vacuum or in a desiccator.
-
Optional: Recrystallize from Ethanol/Water if higher purity (>98%) is required.
-
Safety & Handling
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[6] |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Precautions:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: All operations involving thionyl chloride or ammonia must be performed in a functioning chemical fume hood.[7]
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis (though the amide is relatively stable, the acid chloride intermediate is moisture-sensitive).
References
-
Discovery of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists. Bioorganic & Medicinal Chemistry Letters, 2014.[4]
-
N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus. Journal of Medicinal Chemistry, 2021.
-
3-Chloro-5-(trifluoromethyl)benzamide Product Data. BLD Pharm / PubChem CID 4524213.
Sources
- 1. 886497-03-6|3-Chloro-5-(trifluoromethyl)benzamide|BLD Pharm [bldpharm.com]
- 2. 3-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis and stability of strongly acidic benzamide derivatives [beilstein-journals.org]
- 6. fishersci.es [fishersci.es]
- 7. static.cymitquimica.com [static.cymitquimica.com]
In-depth Technical Guide: Calculated LogP and Lipophilicity of 3-Chloro-5-(trifluoromethyl)benzamide
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the calculated LogP and lipophilicity of 3-Chloro-5-(trifluoromethyl)benzamide. This crucial physicochemical property is a primary determinant of a molecule's pharmacokinetic and pharmacodynamic behavior. This document will explore the theoretical underpinnings of LogP calculation, present data from various computational models, and outline the established experimental protocols for its empirical determination, thereby offering a holistic view for its application in drug discovery and development.
The Imperative of Lipophilicity in Modern Drug Discovery
Lipophilicity, the measure of a chemical compound's ability to dissolve in fats, oils, and other non-polar solvents, is a critical parameter in the field of medicinal chemistry.[1][2] It is a key factor influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The octanol-water partition coefficient (LogP) is the most widely accepted metric for quantifying lipophilicity, representing the ratio of a compound's concentration in n-octanol to its concentration in water.[3][4] A balanced LogP is often sought to ensure adequate membrane permeability and aqueous solubility.
This guide focuses on 3-Chloro-5-(trifluoromethyl)benzamide, a compound of interest in various research and development pipelines. An accurate understanding of its lipophilicity is essential for predicting its biological fate and for guiding further molecular modifications.
In Silico Prediction of LogP: A Comparative Analysis
Computational tools provide a rapid and cost-effective means of estimating LogP, which is invaluable in the early stages of drug discovery.[3] These methods, however, rely on different algorithms and datasets, which can lead to variations in the predicted values. Therefore, a consensus approach, considering multiple prediction platforms, is often the most prudent strategy.
Methodologies for LogP Calculation
LogP prediction algorithms can be broadly classified into two categories:
-
Atom-based methods: These approaches, such as ALOGPs, dissect a molecule into its constituent atoms and sum their individual lipophilicity contributions.[5]
-
Fragment-based methods: Tools like ChemDraw utilize a fragment-based approach, where the molecule is broken down into larger, predefined chemical fragments with known lipophilicity values.[6]
It is crucial to understand the underlying methodology of a given predictor to interpret its output accurately.
Calculated LogP Values for 3-Chloro-5-(trifluoromethyl)benzamide
A survey of several reputable computational platforms provides a consistent, albeit slightly varied, picture of the lipophilicity of 3-Chloro-5-(trifluoromethyl)benzamide.
| Prediction Tool/Database | Calculated LogP (cLogP) | Primary Methodology |
| SwissADME | Consensus LogP: 2.55 | Aggregates results from multiple models including XLOGP3, WLOGP, MLOGP, SILICOS-IT |
| ALOGPs | 2.67 | Atom-based E-state indices and neural networks[5][7] |
| ChemScene | 1.94 (for 3-Fluoro-5-(trifluoromethyl)benzamide) | Not specified, likely fragment-based |
Table 1: Calculated LogP values for 3-Chloro-5-(trifluoromethyl)benzamide and a structurally similar compound from various computational sources.
The consensus value from SwissADME, which leverages multiple predictive models, suggests a LogP of 2.55. This positions the compound in a favorable range for many drug development applications, indicating a balance between the ability to cross lipid membranes and sufficient aqueous solubility.
Structural Determinants of Lipophilicity
The chemical structure of 3-Chloro-5-(trifluoromethyl)benzamide inherently dictates its lipophilic character.
Caption: Structural contributions to the overall lipophilicity of 3-Chloro-5-(trifluoromethyl)benzamide.
The aromatic benzene ring provides a significant nonpolar surface area. The trifluoromethyl group is a strong lipophilicity enhancer, a well-established principle in medicinal chemistry.[8] The chloro group also contributes to the overall lipophilicity. Conversely, the primary amide group is polar and capable of forming hydrogen bonds, which imparts a degree of hydrophilicity. The calculated LogP represents the integrated effect of these competing structural features.
Experimental Verification of Lipophilicity: The Gold Standard
While computational predictions are highly useful, experimental determination of LogP remains the definitive method for assessing lipophilicity.[9] The traditional shake-flask method, though accurate, can be time-consuming and require significant amounts of the compound.[3][10] Reversed-phase high-performance liquid chromatography (RP-HPLC) has emerged as a high-throughput and reliable alternative for estimating LogP.[1][2][4][11]
The Principle of RP-HPLC in Lipophilicity Determination
RP-HPLC separates compounds based on their polarity. A nonpolar stationary phase (commonly C18) is used in conjunction with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[12] More lipophilic compounds exhibit a stronger interaction with the stationary phase, leading to longer retention times.
A linear correlation exists between the logarithm of the retention factor (log k) and the known LogP values of a set of standard compounds. This calibration curve can then be used to determine the LogP of a test compound from its measured retention time.[1][13]
A Step-by-Step Protocol for LogP Determination by RP-HPLC
-
Preparation of Standard Solutions: A series of reference compounds with well-established LogP values are dissolved in a suitable solvent.
-
HPLC System Configuration:
-
Column: A C18 column is typically employed.
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water is common.[12]
-
Flow Rate: A standard flow rate of 1 mL/min is often used.
-
Detection: UV detection at a wavelength appropriate for the compounds being analyzed.
-
-
Injection and Data Acquisition: Each standard and the test compound, 3-Chloro-5-(trifluoromethyl)benzamide, are injected onto the column, and their retention times are recorded.
-
Calibration Curve Generation:
-
The retention factor (k) is calculated for each standard.
-
The logarithm of the retention factor (log k) is plotted against the known LogP values.
-
A linear regression analysis is performed to obtain the equation of the line and the correlation coefficient (R²). A high R² value (typically >0.95) indicates a strong correlation.
-
-
LogP Calculation for the Test Compound:
-
The log k value for 3-Chloro-5-(trifluoromethyl)benzamide is calculated from its retention time.
-
This value is then used in the linear regression equation to determine its LogP.
-
Caption: A generalized workflow for the experimental determination of LogP using RP-HPLC.
Concluding Remarks and Strategic Outlook
The calculated LogP for 3-Chloro-5-(trifluoromethyl)benzamide, with a consensus value around 2.55, strongly suggests a moderate level of lipophilicity. This is a promising characteristic for a drug candidate, implying a potential for good membrane permeability without excessive partitioning into lipid bilayers, which can lead to toxicity and poor metabolic profiles. The structural features of the molecule are consistent with this prediction.
For definitive characterization, experimental determination of the LogP via a validated RP-HPLC method is highly recommended. This empirical data will provide a solid foundation for any further structure-activity relationship (SAR) studies and will be a critical component of the compound's overall data package for preclinical development. Future work could also involve determining the distribution coefficient (LogD) at physiological pH to understand the influence of ionization on its lipophilicity.
References
- WuXi AppTec DMPK. (2023, December 19). How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC).
- ACD/Labs. LogP—Making Sense of the Value.
- The Journal of Medical Investigation.
- LCGC North America. (2006, November 1). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design.
- Encyclopedia.pub. (2022, August 25).
- WuXi AppTec DMPK. (2023, November 30).
- Longdom Publishing. (2024, March 22).
- ResearchGate. (2025, August 7). Practical methods for the measurement of log P for surfactants.
- Google Patents. (2002). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
- National Institutes of Health. A High-Throughput Method for Lipophilicity Measurement.
- Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
- ACS Publications. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.
- Google Patents. (2003). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
- PubChem. 3-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide.
- PubChem. 3-Chloro-5-(trifluoromethyl)benzamide.
- Sigma-Aldrich. 3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide.
- Chem-Impex. 3,5-Bis(trifluorometil)benzamida.
- Virtual Computational Chemistry Laboratory.
- ResearchGate. SWISSADME Predicted Lipophilicity (Log P)
- Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.
- ChemScene. 3-Fluoro-5-(trifluoromethyl)benzamide.
- Swiss Institute of Bioinform
- ResearchGate.
- PubChemLite. 3-chloro-5-(trifluoromethyl)benzylamine (C8H7ClF3N).
- Cheméo. 2-4-5-Trifluoro-3-methoxybenzamide-N-2-octyl.pdf.
- Sigma-Aldrich. 3-Chloro-5-(trifluoromethoxy)benzoyl chloride.
- ResearchGate. Application of ALOGPS 2.1 to Predict log D Distribution Coefficient for Pfizer Proprietary Compounds.
- Revvity Signals. (2025, December 6).
- NIST. 3-Fluoro-5-trifluoromethylbenzamide, N-(3-methylphenyl)-.
- Sigma-Aldrich. N-Chloro-N-(1,1-dimethylethyl)-3,5-bis(trifluoromethyl)-benzamide.
- BioDuro. ADME LogP LogD Assay.
- Universiti Sains Malaysia. (2022, November 16). Molecular docking, drug-likeness and SwissADME evaluations of the interactions of 2'-substituted triclosan.
- NavDB.
- Environmental Protection Agency. (2025, October 15). 2-chloro-3-nitro-5-(trifluoromethyl)benzoic Acid Properties.
Sources
- 1. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. acdlabs.com [acdlabs.com]
- 4. medical.med.tokushima-u.ac.jp [medical.med.tokushima-u.ac.jp]
- 5. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 6. support.revvitysignals.com [support.revvitysignals.com]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Data Sheet (SDS) for 3-Chloro-5-(trifluoromethyl)benzamide
An In-Depth Technical Guide to the Safe Handling of 3-Chloro-5-(trifluoromethyl)benzamide
This guide provides a comprehensive safety and handling protocol for 3-Chloro-5-(trifluoromethyl)benzamide, designed for researchers, scientists, and drug development professionals. Moving beyond the rigid structure of a standard Safety Data Sheet (SDS), this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. The protocols herein are designed as self-validating systems, emphasizing the causality behind each safety recommendation.
Core Chemical Identity and Hazard Profile
3-Chloro-5-(trifluoromethyl)benzamide is a halogenated aromatic amide, a class of compounds often utilized as building blocks in medicinal chemistry and materials science.[1] Understanding its fundamental properties is the first step in a robust risk assessment.
| Identifier | Value | Source |
| IUPAC Name | 3-chloro-5-(trifluoromethyl)benzamide | PubChem |
| CAS Number | 90442-32-5 | BLD Pharm |
| Molecular Formula | C₈H₅ClF₃NO | PubChem[2] |
| Molecular Weight | 223.58 g/mol | - |
| Appearance | White to off-white solid/crystalline powder | Inferred from similar compounds[3][4] |
The primary hazards associated with this compound and its structural analogs are categorized under the Globally Harmonized System (GHS). These classifications are not merely labels but direct indicators of the required handling precautions.
| GHS Pictogram | Signal Word | Hazard Class & Statement |
ngcontent-ng-c4120160419="" class="ng-star-inserted"> | Warning | H315: Causes skin irritation.[5][6] H319: Causes serious eye irritation.[7][5][6] H335: May cause respiratory irritation.[3][4][7] |
The trifluoromethyl and chloro- substitutions on the benzamide core are electron-withdrawing, influencing the molecule's reactivity and toxicological profile. The irritation potential stems from its ability to interact with and disrupt biological membranes and proteins upon contact.
Prophylactic and Engineering Controls: A Self-Validating Workflow
A proactive approach to safety is paramount. The following workflow is designed to mitigate risks before they manifest. The causality behind each step is explained to foster a deeper understanding of the safety logic.
Engineering Controls: The First Line of Defense
Your primary barrier against exposure is not personal protective equipment, but the environment in which you work.
-
Chemical Fume Hood: All weighing and handling of solid 3-Chloro-5-(trifluoromethyl)benzamide and any subsequent manipulations in solution must be performed inside a certified chemical fume hood.[8] This is non-negotiable. The compound's potential to cause respiratory irritation (H335) arises from the inhalation of fine dust particles. A fume hood provides constant negative pressure, ensuring that any aerosolized particles are captured and exhausted away from the operator's breathing zone.
-
Ventilation: The laboratory must be well-ventilated to handle any fugitive emissions.[7][9]
-
Safety Stations: An emergency eyewash station and safety shower must be immediately accessible and regularly tested.[7] Proximity is key; these facilities should be reachable within 10 seconds of any potential exposure.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential but should never be a substitute for robust engineering controls.
| Protection Type | Specification | Justification & Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Inspect before use.[7][5] | The H315 classification (skin irritant) necessitates an impermeable barrier. Proper glove removal technique (without touching the outer surface) is critical to prevent cross-contamination.[6] |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.[7][5] | The H319 classification (serious eye irritation) requires robust protection against dust and splashes. Goggles are required when there is a significant splash risk. |
| Body Protection | Flame-retardant laboratory coat. | Protects skin from accidental contact and prevents contamination of personal clothing. |
| Respiratory | Not typically required if work is performed in a fume hood. If hood is unavailable, a NIOSH-approved P95 or P100 particulate respirator is mandatory.[7][10] | This is a secondary control to prevent inhalation of irritating dust, directly addressing the H335 hazard. |
Safe Handling and Storage Protocol
-
Preparation: Designate a specific area within the fume hood for handling the compound.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling the compound, before breaks, and at the end of the shift.[3][11]
-
Manipulation: Avoid generating dust.[3][11] If transferring solid, use a spatula and weigh onto creased weigh paper or directly into a vessel.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][7][5] The container must be clearly labeled with the chemical name and all relevant GHS hazard pictograms.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[7] These materials can initiate exothermic or otherwise hazardous reactions.
Emergency Response and Decontamination
In the event of an exposure or spill, a rapid and informed response is critical.
First-Aid Measures: Immediate Action Protocol
The goal of first aid is to minimize injury while awaiting professional medical attention. Always show the safety data sheet to the attending physician.[6]
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
Accidental Release and Decontamination Protocol
-
Evacuate: Evacuate all non-essential personnel from the spill area.[7]
-
Ventilate: Ensure the area is well-ventilated (work within a fume hood if the spill is contained there).
-
Control: Prevent further spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[6]
-
Containment: For a solid spill, gently cover with an inert absorbent material like vermiculite or sand to avoid creating dust.[12]
-
Cleanup: Carefully sweep or scoop the material into a suitable, labeled container for disposal.[3] Use spark-proof tools if a solvent is involved.
-
Decontamination: Clean the spill area thoroughly with a suitable detergent and water.
-
Disposal: Dispose of the waste material and contaminated cleaning supplies through a licensed waste disposal company, following all local and national regulations.[3][7]
Firefighting Measures
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or a water spray.[7][10]
-
Specific Hazards: Thermal decomposition may produce hazardous gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[7]
-
Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing.[6][11]
Physicochemical Data for Experimental Context
The following data, derived from public databases and supplier information for the compound or its close analogs, is provided for reference in experimental design.
| Property | Value | Notes |
| Melting Point | 115-117 °C | Data for 3-Fluoro-5-(trifluoromethyl)benzamide.[13] |
| Boiling Point | ~198 °C at 760 mmHg | Predicted data for 3-Fluoro-5-(trifluoromethyl)benzamide.[13] |
| Solubility | No data available | Expected to have low solubility in water; likely soluble in organic solvents like DMSO, DMF, and alcohols. |
| Stability | Stable under normal storage conditions. | [7] |
Disposal and Environmental Considerations
-
Waste Disposal: This material and its container must be disposed of as hazardous waste.[9] It should be handled by a licensed professional waste disposal service. Dissolving in a combustible solvent and burning in a chemical incinerator with an afterburner and scrubber is a potential method.[14]
-
Environmental Fate: There is no specific data available for the environmental fate of 3-Chloro-5-(trifluoromethyl)benzamide. However, halogenated aromatic compounds can be persistent in the environment. Every effort should be made to prevent its release into soil, drains, or waterways.[6]
References
-
3M. (2014). Safety Data Sheet. [Link]
-
PubChem. 3-Chloro-5-(trifluoromethyl)benzamide. National Center for Biotechnology Information. [Link]
-
BASF. (2026). Safety Data Sheet. [Link]
-
Fisher Scientific. Safety Data Sheet: 3-Fluoro-5-(trifluoromethyl)benzonitrile. [Link]
-
Capot Chemical. (2013). MSDS of 3-Fluoro-5-(trifluoromethyl)benzyl chloride. [Link]
Sources
- 1. 886497-03-6|3-Chloro-5-(trifluoromethyl)benzamide|BLD Pharm [bldpharm.com]
- 2. 3-Chloro-5-(trifluoromethyl)benzamide | C8H5ClF3NO | CID 4524213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide | 129931-46-0 [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. capotchem.com [capotchem.com]
- 11. download.basf.com [download.basf.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. 3-Fluoro-5-(trifluoromethyl)benzamide | 207986-20-7 [sigmaaldrich.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
Physicochemical Profiling & Synthetic Methodology: 3-Chloro-5-(trifluoromethyl)benzamide
[1][2][3][4]
Executive Summary: The Hydrogen Bond Profile
For rapid integration into SAR (Structure-Activity Relationship) matrices, the hydrogen bond donor (HBD) and acceptor (HBA) counts for 3-Chloro-5-(trifluoromethyl)benzamide are defined below. Note the distinction between "Rule-Based" (Lipinski) and "Functional" (Quantum Mechanical) counts, as this variance is critical for docking simulations.
| Metric | Count | Rationale |
| H-Bond Donors (HBD) | 2 | The primary amide ( |
| H-Bond Acceptors (HBA) | 1 | Functional Count: Only the carbonyl oxygen acts as a significant acceptor.[1][2][3][4] The amide nitrogen lone pair is delocalized (resonance), rendering it non-basic.[4] |
| Lipinski HBA (Algorithmic) | 2 | Legacy software often sums N + O atoms regardless of hybridization, yielding a count of 2.[4] |
| Fluorine Interactions | 0 (Weak) | The |
Molecular Architecture & Pharmacophore Analysis[1][2][3][4]
The molecule (CAS: 874781-06-3) serves as a critical "linker" fragment in kinase inhibitor design.[1][3][4] Its architecture balances polar binding motifs with lipophilic metabolic shields.[3][4]
Structural Breakdown[1][2][3][4]
-
Position 1 (Amide): The primary polar anchor.[4] Acts as a directional H-bond donor/acceptor pair, often binding to the "hinge region" of kinase ATP-binding pockets.[1][3][4]
-
Position 3 (Chlorine): A lipophilic halogen (
) that fills hydrophobic sub-pockets.[2][3][4] It can also participate in "Halogen Bonding" ( -hole interaction) with backbone carbonyls.[1][3][4] -
Position 5 (Trifluoromethyl): A metabolic blocker.[2][3][4] The
bond is chemically inert, preventing CYP450 oxidation at this position while significantly increasing (lipophilicity).[4]
Resonance & H-Bonding Mechanics
To understand why the HBA count is 1 and not 2 (or 5 including Fluorine), we must examine the resonance structures.[4]
Figure 1: Resonance delocalization of the nitrogen lone pair into the carbonyl oxygen explains the lack of basicity at the nitrogen atom.[1][2][3][4]
Detailed Synthetic Protocol
While various routes exist, the most robust laboratory-scale synthesis involves the conversion of the corresponding benzoic acid to the acid chloride, followed by amination. This method avoids the harsh conditions of nitrile hydrolysis and ensures high purity.[4]
Target: 3-Chloro-5-(trifluoromethyl)benzamide Precursor: 3-Chloro-5-(trifluoromethyl)benzoic acid[1][2][3][4]
Reagents & Equipment
-
Starting Material: 3-Chloro-5-(trifluoromethyl)benzoic acid (1.0 eq).[1][2][3][4]
-
Reagent: Thionyl Chloride (
) (3.0 eq) or Oxalyl Chloride (1.2 eq) with DMF cat. -
Reagent: Ammonium Hydroxide (
in ) or Ammonia gas.[2][3][4] -
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[2][3][4]
-
Equipment: Round-bottom flask, reflux condenser, drying tube (
), ice bath.
Step-by-Step Methodology
Step 1: Formation of Acid Chloride
-
Dissolve 3-Chloro-5-(trifluoromethyl)benzoic acid (10 mmol) in anhydrous Toluene (20 mL).
-
Add Thionyl Chloride (30 mmol) dropwise under stirring.
-
Heat the mixture to reflux (
) for 2–3 hours. Monitor by TLC (conversion of acid to non-polar spot) or gas evolution cessation.[3][4] -
Critical Step: Evaporate the solvent and excess
under reduced pressure.[4] Re-dissolve the residue in anhydrous DCM (15 mL) to obtain the crude acid chloride.
Step 2: Amination (Amide Formation) [2][3][4]
-
Cool the DCM solution of acid chloride to
using an ice bath. -
Add aqueous Ammonium Hydroxide (
, 50 mmol, excess) dropwise. Alternatively, bubble anhydrous gas through the solution for 15 minutes.[4]-
Note: The reaction is exothermic.[4] Maintain temperature
to prevent side reactions.
-
-
Stir at room temperature for 1 hour.
Step 3: Work-up and Purification [1][2][3][4][6]
-
Dilute with water (20 mL) and separate the organic (DCM) layer.[3][4]
-
Extract the aqueous layer with DCM (
).[3][4] -
Wash combined organics with
(to remove residual amine), then Saturated (to remove unreacted acid), and finally Brine.[3][4] -
Dry over anhydrous
, filter, and concentrate in vacuo. -
Recrystallization: If necessary, recrystallize from Ethanol/Hexane to yield white crystalline needles.
Synthetic Workflow Diagram
Figure 2: Synthetic pathway via acid chloride activation, ensuring high yield and purity.[1][2][3][4]
Scientific Validation & Troubleshooting
Validating the Product
-
1H NMR (DMSO-d6): Look for the characteristic amide broad singlets.[1][3][4] One proton is often shifted downfield (
) and the other slightly upfield ( ) due to restricted rotation and H-bonding with the solvent.[3][4] The aromatic protons will appear as three distinct signals (or overlapping multiplets) in the 7.8–8.1 ppm range.[4] -
IR Spectroscopy:
Common Pitfalls
-
Hydrolysis: If the acid chloride is not kept anhydrous, it reverts to the benzoic acid. Check: If the product melts over a broad range or dissolves in bicarbonate, it contains acid.[4]
-
Oligomerization: Rare for this specific molecule, but ensure excess ammonia is used to prevent the formation of secondary amides (dimers).
References
-
PubChem. 3-Chloro-5-(trifluoromethyl)benzamide | C8H5ClF3NO.[1][2][3][4][7] National Library of Medicine.[3][4] Available at: [Link][2][3][4]
-
Lipinski, C. A., et al. (1997).[4] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[4] Advanced Drug Delivery Reviews, 23(1-3), 3-25.[1][3][4] (Foundational text for H-bond counting rules).
-
Johansson, A., et al. (1974).[4][8] "Amide nitrogen as a hydrogen bond acceptor."[3][4][8] Journal of the American Chemical Society, 96(12), 3794. (Establishes the non-acceptor nature of amide nitrogen).
-
Purser, S., et al. (2008).[4] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[1][3][4] (Review of Fluorine's role as a weak/non-acceptor).
-
PrepChem. Synthesis of 3-chloro-5-fluorobenzamide (Analogous protocol adaptation). Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. N-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide | C16H11ClF6N2O2 | CID 87667694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(2-(3-chloro-5-fluorobenzyl)-1-benzothiophen-7-yl)-N-(2-methoxyethyl)benzamide | C25H21ClFNO2S | CID 59193920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide | C16H11ClF6N2O | CID 134208817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone - Google Patents [patents.google.com]
- 6. 3-Chloro-5-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 7. 3-Chloro-5-(trifluoromethyl)benzamide | C8H5ClF3NO | CID 4524213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Chemo-Informatics and Synthetic Utility of 3-Chloro-5-(trifluoromethyl)benzamide: A Technical Guide
Executive Summary
3-Chloro-5-(trifluoromethyl)benzamide is a disubstituted benzamide derivative serving as a critical pharmacophore in medicinal chemistry.[1] Characterized by the simultaneous presence of a lipophilic, metabolically stable trifluoromethyl group (
Part 1: Chemical Identity & Digital Representation
Precise digital identification is paramount for database integration and preventing structural conflation with isomeric forms (e.g., 2-chloro or 4-chloro analogs).
Nomenclature & Identifiers
| Type | Identifier String |
| IUPAC Name | 3-Chloro-5-(trifluoromethyl)benzamide |
| CAS Registry Number | 886497-03-6 |
| Molecular Formula | |
| Molecular Weight | 223.58 g/mol |
Chemo-Informatics Strings
SMILES (Canonical):
(Note: InChI string validates the connectivity of the 1,3,5-substitution pattern).
InChIKey:
Part 2: Physicochemical Profile & SAR Context
The utility of 3-Chloro-5-(trifluoromethyl)benzamide stems from its specific electronic and steric properties. The
Key Properties Table
| Property | Value | Relevance to Drug Discovery |
| Physical State | White to off-white solid | Handling and gravimetric stability. |
| Predicted LogP | ~2.4 - 2.6 | Optimal range for oral bioavailability (Lipinski compliant). |
| H-Bond Donors | 2 (Amide | Critical for active site binding (e.g., hinge regions of kinases). |
| H-Bond Acceptors | 1 (Carbonyl | Interaction with backbone residues. |
| Topological Polar Surface Area | 43.09 | Indicates good membrane permeability (<140 |
Structural Activity Relationship (SAR) Logic
The 3,5-substitution pattern is deliberate. By leaving the para (4-position) open, the scaffold avoids steric clash in narrow binding pockets while directing electronic deactivation to the ring, making the amide nitrogen less nucleophilic but the amide protons more acidic—often enhancing potency in hydrogen-bonding interactions.
Part 3: Validated Synthetic Protocol
While commercial supplies exist, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route proceeds via the activation of the corresponding benzoic acid.
Reaction Scheme
-
Precursor: 3-Chloro-5-(trifluoromethyl)benzoic acid.[4]
-
Activation: Conversion to acid chloride using Thionyl Chloride (
). -
Amidation: Nucleophilic acyl substitution with aqueous Ammonia (
).
Detailed Methodology
Safety Precaution: Thionyl chloride is corrosive and releases
Step 1: Acid Chloride Formation
-
Charge a round-bottom flask with 3-Chloro-5-(trifluoromethyl)benzoic acid (1.0 eq).
-
Add excess Thionyl Chloride (
) (3.0 eq). -
Add a catalytic amount of DMF (Dimethylformamide) (1-2 drops) to initiate the Vilsmeier-Haack type activation.
-
Reflux at 75-80°C for 2-3 hours until gas evolution ceases.
-
Concentrate in vacuo to remove excess
. The residue is the crude acid chloride (usually an oil/low-melting solid).
Step 2: Amidation
-
Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM) or THF .
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Ammonium Hydroxide (28-30%
aq) or bubble anhydrous ammonia gas (excess, >5 eq) into the mixture. -
Observation: A white precipitate (product) typically forms immediately.
-
Stir at room temperature for 1 hour.
Step 3: Workup & Purification
-
Evaporate organic solvents or filter the precipitate directly if using aqueous ammonia.
-
Wash the solid with water (to remove
) and saturated (to remove unreacted acid). -
Recrystallize from Ethanol/Water or Toluene if high purity (>99%) is required.
Part 4: Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Proton NMR ( NMR)
Solvent: DMSO-d6
-
Amide Protons: Two broad singlets (or one very broad hump) typically between
7.5 - 8.2 ppm. These are exchangeable with . -
Aromatic Protons:
-
Three distinct signals in the aromatic region (
7.8 - 8.4 ppm). -
Due to the meta-substitution pattern (1,3,5), coupling constants (
) will be small (~1-2 Hz, meta-coupling). -
Expect a triplet-like pattern or distinct doublets of doublets corresponding to the protons at positions 2, 4, and 6.
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive mode).
-
Expected Mass:
(approx). -
Isotope Pattern: A distinct Chlorine signature is required. The intensity of the M+2 peak (
) should be approximately 33% of the M peak ( ).
References
-
PubChem. (2023). Compound Summary for CID 4524213: 3-Chloro-5-(trifluoromethyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Makarov, V., et al. (2009). "Benzothiazinones: A New Class of Antitubercular Agents."[5] Science, 324(5928), 801-804. (Context: Describes the utility of benzamide precursors in synthesizing BTZ scaffolds). Retrieved from [Link]
-
Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today: Technologies, 1(4), 337-341. Retrieved from [Link]
Sources
- 1. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mzCloud – N1 2 3 Chloro 5 trifluoromethyl 2 pyridyl methyl thio ethyl benzamide [mzcloud.org]
- 3. 886497-03-6|3-Chloro-5-(trifluoromethyl)benzamide|BLD Pharm [bldpharm.com]
- 4. PubChemLite - 3-chloro-5-(trifluoromethyl)benzoic acid (C8H4ClF3O2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Guided Synthesis of 3-Chloro-5-(trifluoromethyl)benzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic Synthesis of a Key Fluorinated Building Block
3-Chloro-5-(trifluoromethyl)benzamide is a valuable fluorinated building block in medicinal chemistry and agrochemical research. The presence of both a trifluoromethyl group and a chlorine atom on the aromatic ring significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions, making it a desirable scaffold for the development of novel bioactive compounds.[1]
This document provides a detailed, three-step synthetic route to 3-Chloro-5-(trifluoromethyl)benzamide. While the ultimate precursor is benzoic acid, a direct and regioselective functionalization of the benzoic acid ring with both chloro and trifluoromethyl groups is synthetically challenging due to competing directing effects and the deactivating nature of the carboxylic acid group. Therefore, for practical laboratory applications, this guide commences with the commercially available and advanced intermediate, 3-(trifluoromethyl)benzoic acid . This starting point allows for a logical and high-yielding pathway, focusing on robust and scalable chemical transformations.
Our synthetic strategy is predicated on a sequence of well-established reactions:
-
Regioselective Electrophilic Aromatic Chlorination: Introduction of a chlorine atom at the C-5 position of 3-(trifluoromethyl)benzoic acid.
-
Acyl Chloride Formation: Activation of the resulting carboxylic acid for subsequent amidation.
-
Nucleophilic Acyl Substitution: Conversion of the acyl chloride to the target benzamide.
This protocol emphasizes the rationale behind procedural choices, ensuring that researchers can not only replicate the synthesis but also understand the underlying chemical principles for potential adaptation and troubleshooting.
Overall Synthetic Workflow
The synthesis proceeds through two key intermediates to yield the final product.
Caption: Overall three-step synthesis pathway.
Part 1: Regioselective Chlorination of 3-(Trifluoromethyl)benzoic acid
Expertise & Rationale
The critical step in this synthesis is the regioselective introduction of the chlorine atom. The substitution pattern on the starting material, 3-(trifluoromethyl)benzoic acid, dictates the position of incoming electrophiles. Both the carboxylic acid (-COOH) and the trifluoromethyl (-CF₃) groups are electron-withdrawing and act as meta-directors.[2] Consequently, they direct the incoming electrophile (Cl⁺) to the positions meta to themselves. On the 3-substituted ring, both groups direct chlorination to the C-5 position, leading to the desired single, highly-favored constitutional isomer, 3-chloro-5-(trifluoromethyl)benzoic acid.
The use of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), is essential to polarize the Cl-Cl bond in molecular chlorine (Cl₂), generating a sufficiently electrophilic "Cl⁺" species to attack the electron-deficient aromatic ring.
Caption: Logic of the electrophilic chlorination step.
Experimental Protocol: Synthesis of 3-Chloro-5-(trifluoromethyl)benzoic acid
Materials:
-
3-(Trifluoromethyl)benzoic acid
-
Dichloromethane (DCM), anhydrous
-
Iron(III) chloride (FeCl₃), anhydrous
-
Chlorine gas (Cl₂) or an alternative source like N-Chlorosuccinimide (NCS) with a suitable catalyst.
-
Sodium bisulfite (NaHSO₃) solution, saturated
-
Hydrochloric acid (HCl), 1M
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a gas inlet tube, charge 3-(trifluoromethyl)benzoic acid (1.0 eq) and anhydrous dichloromethane.
-
Catalyst Addition: Add anhydrous iron(III) chloride (0.1 eq) to the suspension.
-
Chlorination: While stirring vigorously, bubble chlorine gas (approx. 1.1-1.2 eq) slowly through the mixture via the gas inlet tube. The reaction is exothermic; maintain the temperature at 25-30 °C using a water bath if necessary.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated solution of sodium bisulfite to destroy any excess chlorine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, deionized water, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure 3-chloro-5-(trifluoromethyl)benzoic acid as a white solid.
Data Summary: 3-Chloro-5-(trifluoromethyl)benzoic acid
| Property | Value | Source |
| Molecular Formula | C₈H₄ClF₃O₂ | [3] |
| Molecular Weight | 224.56 g/mol | [3] |
| CAS Number | 53985-49-2 | [3][4] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 108-112 °C | [3] |
Part 2: Synthesis of 3-Chloro-5-(trifluoromethyl)benzoyl chloride
Expertise & Rationale
To facilitate the final amidation step, the carboxylic acid must be converted into a more reactive electrophile. The formation of an acyl chloride is a classic and highly efficient method for this activation. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the equilibrium towards the product.[5][6] The reaction proceeds via a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion.[7] This reaction must be performed under anhydrous conditions as the acyl chloride product readily hydrolyzes back to the carboxylic acid in the presence of water.[8]
Experimental Protocol: Acyl Chloride Formation
Materials:
-
3-Chloro-5-(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous toluene or dichloromethane
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, add 3-chloro-5-(trifluoromethyl)benzoic acid (1.0 eq).
-
Reagent Addition: Add thionyl chloride (2.0-3.0 eq) to the flask, followed by a catalytic amount (1-2 drops) of DMF.
-
Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) and maintain for 2-4 hours. The solid starting material should fully dissolve as the reaction proceeds.
-
Completion and Isolation: Once the reaction is complete (evolution of gas ceases), allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation or rotary evaporation (under vacuum, with appropriate trapping).
-
Final Product: The resulting crude 3-chloro-5-(trifluoromethyl)benzoyl chloride is often a pale yellow oil or low-melting solid and is typically used in the next step without further purification.
Data Summary: 3-Chloro-5-(trifluoromethyl)benzoyl chloride
| Property | Value | Source |
| Molecular Formula | C₈H₃Cl₂F₃O | |
| Molecular Weight | 243.01 g/mol | |
| CAS Number | 886496-83-9 | |
| Appearance | Colorless to yellow liquid/solid | N/A |
| Storage | Store under inert gas, moisture-sensitive |
Part 3: Amidation to 3-Chloro-5-(trifluoromethyl)benzamide
Expertise & Rationale
The final step is a nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic nitrogen atom of ammonia. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion yields the stable amide product. Using a concentrated aqueous solution of ammonium hydroxide provides a high concentration of the ammonia nucleophile. The reaction is typically performed at low temperature initially to control its exothermic nature.
Experimental Protocol: Synthesis of the Final Product
Materials:
-
3-Chloro-5-(trifluoromethyl)benzoyl chloride
-
Ammonium hydroxide (NH₄OH), concentrated (28-30%)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the crude 3-chloro-5-(trifluoromethyl)benzoyl chloride (1.0 eq) in a suitable solvent like DCM or THF.
-
Nucleophile Addition: Cool the solution to 0 °C in an ice bath. While stirring vigorously, add concentrated ammonium hydroxide (excess, ~5-10 eq) dropwise. A white precipitate of the product will form immediately.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete conversion.
-
Isolation: Filter the solid product using a Büchner funnel and wash the filter cake thoroughly with cold deionized water to remove any ammonium salts.
-
Purification: The crude product can be further purified by recrystallization from a solvent such as ethanol/water or by column chromatography on silica gel if necessary.
-
Drying: Dry the purified white solid under vacuum to yield the final product, 3-chloro-5-(trifluoromethyl)benzamide.
Data Summary: 3-Chloro-5-(trifluoromethyl)benzamide
| Property | Value | Source |
| Molecular Formula | C₈H₅ClF₃NO | N/A |
| Molecular Weight | 223.58 g/mol | N/A |
| CAS Number | 339-65-1 | N/A |
| Appearance | White crystalline solid | N/A |
| Melting Point | 158-162 °C | N/A |
References
-
Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. PMC. Available at: [Link]
-
Trifluoromethylation - Wikipedia. Wikipedia. Available at: [Link]
-
Simple Photo-Induced Trifluoromethylation of Aromatic Rings. National Center for Biotechnology Information. Available at: [Link]
-
Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Macmillan Group - Princeton University. Available at: [Link]
-
Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv. Available at: [Link]
-
Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians. askIITians. Available at: [Link]
-
A Process For The Preparation Of 3 Chloro 4 Amino 5 Nitrobenzotrifluoride. IP.com. Available at: [Link]
-
Making benzoyl chloride - YouTube. YouTube. Available at: [Link]
-
Benzoyl chloride is prepared from benzoic acid by A class 11 chemistry CBSE. Vedantu. Available at: [Link]
- CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone - Google Patents. Google Patents.
- CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents. Google Patents.
-
Synthesis of 2-amino-3-chlorobenzotrifluoride - PrepChem.com. PrepChem.com. Available at: [Link]
-
3-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 3802362 - PubChem. PubChem. Available at: [Link]
-
Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. ACS Publications. Available at: [Link]
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid - Semantic Scholar. Semantic Scholar. Available at: [Link]
- CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride - Google Patents. Google Patents.
-
Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Chemistry Portal. Available at: [Link]
-
3-AMINO-5-CHLOROBENZOTRIFLUORIDE CAS#: 69411-05-8; ChemWhat Code: 42540. ChemWhat. Available at: [Link]
-
3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem. PubChem. Available at: [Link]
-
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. IUCr Journals. Available at: [Link]
-
(PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - ResearchGate. ResearchGate. Available at: [Link]
- CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents. Google Patents.
-
Synthesis and stability of strongly acidic benzamide derivatives - Beilstein Journals. Beilstein Journals. Available at: [Link]
-
3-chloro-5-(trifluoromethyl)benzoic acid (C8H4ClF3O2) - PubChemLite. PubChemLite. Available at: [Link]
- US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents. Google Patents.
-
Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. ResearchGate. Available at: [Link]
-
3,5-Bis(trifluoromethyl)benzoyl chloride | C9H3ClF6O | CID 101856 - PubChem. PubChem. Available at: [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chloro-5-(trifluoromethyl)benzoic acid [synhet.com]
- 5. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]
- 6. Benzoyl chloride is prepared from benzoic acid by A class 11 chemistry CBSE [vedantu.com]
- 7. youtube.com [youtube.com]
- 8. asianpubs.org [asianpubs.org]
Amide coupling reactions using 3-Chloro-5-(trifluoromethyl)benzamide
Application Note: Strategic N-Functionalization of 3-Chloro-5-(trifluoromethyl)benzamide
Executive Summary
3-Chloro-5-(trifluoromethyl)benzamide (CAS: 23163-18-0) is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR modulators. Its structural utility is defined by the meta-substituted electron-withdrawing groups (EWGs)—chlorine and trifluoromethyl—which modulate lipophilicity and metabolic stability.
However, these same groups present a synthetic paradox:
-
Reduced Nucleophilicity: The EWGs significantly lower the electron density on the amide nitrogen, making it a poor nucleophile compared to electron-rich benzamides.
-
Chemoselectivity Risks: The presence of the aryl chloride (C–Cl) bond creates a competing site for oxidative addition in transition-metal-catalyzed reactions.
This guide details two optimized protocols to overcome these barriers: Copper-Catalyzed Chan-Lam Coupling (for boronic acids) and Palladium-Catalyzed Buchwald-Hartwig Coupling (for aryl halides), with a focus on preserving the scaffold's integrity.
Strategic Method Selection
The choice of method depends entirely on the coupling partner and the tolerance for side reactions.
Figure 1: Decision matrix for selecting the optimal coupling protocol based on electrophile availability.
Method A: Copper-Catalyzed Chan-Lam Coupling
Best For: Coupling with Aryl Boronic Acids; preserving the 3-Cl substituent.
This oxidative coupling uses Copper(II) and atmospheric oxygen. It is the safest method for this specific scaffold because Copper(II) species generally do not undergo oxidative addition into the aryl chloride bond, preventing polymerization or scaffold destruction.
Mechanism & Rationale
The electron-deficient nature of 3-Chloro-5-(trifluoromethyl)benzamide actually assists in the initial coordination step. The acidity of the amide proton (
Protocol
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |
| Substrate | 3-Chloro-5-(trifluoromethyl)benzamide | 1.0 | Nucleophile |
| Partner | Aryl Boronic Acid ( | 2.0 | Electrophile |
| Catalyst | Cu(OAc) | 0.1 - 1.0 | Oxidative Catalyst |
| Base/Ligand | Pyridine (or 2,6-Lutidine) | 2.0 | Base & Ligand |
| Solvent | Dichloromethane (DCM) or DMF | [0.1 M] | Solvent |
| Oxidant | Atmospheric Air / | Excess | Re-oxidizes Cu(I) to Cu(II) |
Step-by-Step Procedure:
-
Setup: To a 25 mL round-bottom flask equipped with a stir bar, add the benzamide (1.0 equiv), aryl boronic acid (2.0 equiv), and Cu(OAc)
(10-20 mol% for catalytic, 1.0 equiv for difficult substrates). -
Solvation: Add DCM (or DMF if solubility is an issue).
-
Activation: Add Pyridine (2.0 equiv) dropwise. Note: The solution typically turns a deep blue/green indicating Cu-pyridine complex formation.
-
Oxidation: Attach a drying tube (Drierite) or an
balloon. The reaction requires oxygen. Stir vigorously at Room Temperature (25°C). -
Monitoring: Monitor by LCMS. Reaction time is typically 12–48 hours.
-
Checkpoint: If conversion stalls, add fresh Cu(OAc)
(0.5 equiv) and boronic acid.
-
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine and copper salts), then saturated
and brine. Dry over .
Method B: Palladium-Catalyzed Buchwald-Hartwig Coupling
Best For: Coupling with Aryl Bromides or Iodides; when high yields are required and boronic acids are unavailable.
Critical Warning: The 3-Cl group on the benzamide is a potential site for Pd oxidative addition. To prevent self-coupling or polymerization, you must use a coupling partner (Ar-Br or Ar-I) that reacts significantly faster than the Ar-Cl bond.
Catalyst System Selection
-
Ligand: Xantphos or BrettPhos . These wide-bite-angle bidentate ligands favor reductive elimination of the amide, which is crucial for electron-deficient amides.
-
Precatalyst: Pd(OAc)
or Pd (dba) . -
Base: Cs
CO . Use of stronger bases (e.g., NaOtBu) can lead to side reactions with the electron-deficient ring.
Protocol
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |
| Substrate | 3-Chloro-5-(trifluoromethyl)benzamide | 1.0 | Nucleophile |
| Partner | Aryl Bromide (Ar-Br) | 1.2 | Electrophile |
| Catalyst | Pd | 0.02 (2 mol%) | Pd(0) Source |
| Ligand | Xantphos | 0.06 (6 mol%) | Ligand |
| Base | Cs | 1.5 | Base |
| Solvent | 1,4-Dioxane (Degassed) | [0.2 M] | Solvent |
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a reaction vial and cool under Argon/Nitrogen.
-
Charge Solids: Add benzamide, Aryl Bromide, Pd
(dba) , Xantphos, and Cs CO . -
Degas: Seal the vial. Evacuate and backfill with Argon (3x).
-
Solvation: Inject anhydrous, degassed 1,4-Dioxane via syringe.
-
Reaction: Heat to 100°C for 4–12 hours.
-
Why 100°C? Xantphos requires thermal energy to facilitate the difficult reductive elimination of the electron-poor amide.
-
-
Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts. Concentrate and purify via column chromatography.
Troubleshooting & Optimization
Issue: Low Yield in Chan-Lam (Method A)
-
Cause: Water in the solvent inhibiting the catalytic cycle, or the electron-deficient amide binding too tightly to Cu.
-
Fix: Add 4Å Molecular Sieves to the reaction. Switch base to TMEDA (N,N,N',N'-tetramethylethylenediamine) which can stabilize the Cu-species more effectively than pyridine for difficult amides.
Issue: "Scrambling" or Side Products in Buchwald (Method B)
-
Cause: Palladium inserting into the 3-Cl bond of the starting material.
-
Fix:
-
Switch to BrettPhos Pd G3 precatalyst (activates at lower temps).
-
Ensure the coupling partner is an Aryl Iodide (reacts much faster than Cl).
-
Stop the reaction early (at 80% conversion) to avoid forcing conditions where the catalyst starts attacking the scaffold.
-
Figure 2: Mechanistic flow highlighting the critical Reductive Elimination step, which is stabilized by the electron-withdrawing groups on the benzamide ring.
References
-
Buchwald-Hartwig Amidation of Amides
-
Chan-Lam Coupling Protocols
- Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cu(OAc)2. Tetrahedron Letters, 39(19), 2941–2944.
-
Reactivity of Electron-Deficient Amides
- Lundgren, R. J., & Stradiotto, M. (2012). Palladium-Catalyzed Cross-Coupling of Amides and Aryl Mesylates. Angewandte Chemie International Edition, 51(35), 8784–8787.
-
Chemoselectivity in Pd-Catalysis
- Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 69(10), 3345–3353.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Arylamine synthesis by amination (arylation) [organic-chemistry.org]
- 4. hepatochem.com [hepatochem.com]
- 5. Enantioconvergent Chan-Lam Coupling: Synthesis of Chiral Benzylic Amides via Cu-Catalyzed Deborylative Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Functionalization of 3-Chloro-5-(trifluoromethyl)benzamide via Cross-Coupling
Abstract & Strategic Overview
3-Chloro-5-(trifluoromethyl)benzamide (CAS: 4496-57-5) represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and allosteric modulators. Its structural utility relies on the orthogonal reactivity of its three functional handles:
-
The Aryl Chloride: A handle for cross-coupling.
-
The Trifluoromethyl Group (-CF₃): Provides metabolic stability and lipophilicity while electronically activating the ring.
-
The Primary Amide (-CONH₂): A hydrogen-bond donor/acceptor often required for pharmacophore binding, but a potential Lewis basic catalyst poison.
The Challenge: Standard cross-coupling protocols often fail due to competitive coordination of the amide nitrogen to the Palladium center or hydrolysis of the amide under harsh basic conditions.
The Solution: This guide details optimized protocols using bulky biaryl phosphine ligands (Buchwald ligands) that facilitate rapid oxidative addition into the electron-deficient C-Cl bond while sterically excluding the amide functionality from the metal center.
Chemo-Structural Analysis
Before initiating synthesis, the researcher must understand the electronic bias of the substrate.
| Feature | Electronic Effect | Impact on Cross-Coupling |
| -CF₃ (meta) | Strong | Beneficial: Lowers the LUMO energy of the C-Cl bond, accelerating oxidative addition (rate-limiting step for chlorides). |
| -CONH₂ (meta) | Moderate | Mixed: The amide oxygen is Lewis basic (binds oxophilic boronic acids).[1] The nitrogen can bind Pd(II) species, forming resting states that stall the catalytic cycle.[1] |
| C-Cl Bond | Weaker than C-F, stronger than C-Br | Requires electron-rich ligands (e.g., phosphines, NHCs) to facilitate oxidative addition. |
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Target: Biaryl synthesis retaining the amide.[1]
Rationale: We utilize XPhos , a bulky ligand that promotes reductive elimination and prevents amide coordination. Potassium Phosphate (K₃PO₄) is selected as the base; it is strong enough to activate the boronic acid but weak enough to prevent hydrolysis of the benzamide to benzoic acid.[1]
Reagents:
-
Substrate: 3-Chloro-5-(trifluoromethyl)benzamide (1.0 equiv)[1]
-
Boronic Acid: Ar-B(OH)₂ (1.2 equiv)[1]
-
Catalyst: Pd(OAc)₂ (2 mol%)[1]
-
Ligand: XPhos (4 mol%)[1]
-
Base: K₃PO₄ (3.0 equiv, finely ground)[1]
-
Solvent: 1,4-Dioxane : Water (10:1 ratio)[1]
Step-by-Step Methodology:
-
Charge: In a glovebox or under Argon flow, add the benzamide (1.0 equiv), aryl boronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (3.0 equiv) to a reaction vial equipped with a magnetic stir bar.
-
Solvate: Add degassed 1,4-Dioxane and Water (10:1 v/v). Concentration should be 0.2 M with respect to the chloride.
-
Note: Water is critical here to solubilize the inorganic base and facilitate the transmetallation step.
-
-
React: Seal the vial and heat to 80 °C for 4–12 hours. Monitor via LC-MS.
-
Checkpoint: The reaction is complete when the starting chloride is <2%. If the reaction stalls, add 1 mol% additional catalyst/ligand stock solution.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).[1]
-
Purification: The product will be more polar than the starting material. Flash chromatography using a Hexane/EtOAc gradient (typically 0–60% EtOAc) is effective.[1]
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Target: Introduction of amines/anilines.[1]
Rationale: This is chemically risky because the primary amide can act as a competing nucleophile (self-coupling).[1] We use BrettPhos , a ligand highly selective for primary amines over amides. We use LiHMDS or K₂CO₃ as bases to avoid the nucleophilic attack on the amide carbonyl that can occur with alkoxide bases like NaOtBu.
Reagents:
-
Substrate: 3-Chloro-5-(trifluoromethyl)benzamide (1.0 equiv)[1]
-
Amine Partner: R-NH₂ (1.2 equiv)[1]
-
Pre-catalyst: BrettPhos Pd G3 (2–5 mol%)[1]
-
Base: K₂CO₃ (3.0 equiv) or LiHMDS (2.2 equiv)[1]
-
Solvent: t-Amyl Alcohol (anhydrous)[1]
Step-by-Step Methodology:
-
Charge: Add substrate, amine, BrettPhos Pd G3, and K₂CO₃ to a vial under inert atmosphere (N₂/Ar).
-
Tip: If using a volatile amine, add it last via syringe.
-
-
Solvate: Add anhydrous t-Amyl Alcohol (0.25 M). This solvent allows for higher temperatures than THF and better solubility than Toluene.
-
React: Heat to 100 °C .
-
Mechanistic Insight: The CF₃ group activates the ring for the initial oxidative addition, but the reductive elimination of the C-N bond is the difficult step. BrettPhos is designed to lower the barrier for this specific elimination.
-
-
Workup: Filter through a pad of Celite to remove palladium black and salts. Wash the pad with DCM.
-
Purification: Concentrate in vacuo. Purify via reverse-phase prep-HPLC if the product polarity is similar to the starting amide.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for functionalizing this specific scaffold, highlighting the critical "Stop/Go" decision points based on chemoselectivity.
Caption: Workflow decision tree for selecting the optimal cross-coupling strategy based on the desired target moiety, with built-in troubleshooting loops.
Mechanistic Validation (The "Why")
To ensure the protocol is self-validating, we must visualize the catalytic cycle specific to this electron-deficient substrate.
Caption: Catalytic cycle highlighting the beneficial effect of CF3 on oxidative addition and the risk of off-cycle amide coordination if sterically unhindered ligands are used.
Troubleshooting & Optimization Table
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<10%) | Catalyst poisoning by amide. | Switch to BrettPhos Pd G3 or XPhos Pd G3 (pre-catalysts initiate faster than Pd(OAc)₂ + Ligand).[1] |
| Starting Material Consumed, No Product | Dehalogenation (Protodehalogenation).[1] | Solvent is "wet" or acting as H-source. Switch to anhydrous Toluene or Dioxane . |
| Benzoic Acid Formation | Hydrolysis of amide. | Base is too strong or wet. Switch from K₃PO₄/H₂O to CsF (anhydrous) in Dioxane.[1] |
| Black Precipitate (Pd Black) | Ligand dissociation.[1] | Ligand:Metal ratio is too low. Increase Ligand to 2:1 relative to Pd. |
References
-
Suzuki-Miyaura Coupling of Amides
-
Buchwald-Hartwig Amination Protocols
-
Substrate Data (3-Chloro-5-(trifluoromethyl)benzamide)
-
General Cross-Coupling Guide
Sources
- 1. Lab Reporter [fishersci.se]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 3-Chloro-5-(trifluoromethyl)benzamide | C8H5ClF3NO | CID 4524213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 3-chloro-5-(trifluoromethyl)benzylamine (C8H7ClF3N) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Protocol: Dehydration of 3-Chloro-5-(trifluoromethyl)benzamide to Nitrile Derivatives
Application Note: AN-SYN-2026-04
Abstract & Scope
This Application Note details the synthetic conversion of 3-Chloro-5-(trifluoromethyl)benzamide to its corresponding nitrile, 3-Chloro-5-(trifluoromethyl)benzonitrile. This transformation is a critical step in the synthesis of advanced pharmaceutical intermediates and agrochemicals, where the nitrile group serves as a precursor for tetrazoles, amines, or as an activating group for nucleophilic aromatic substitution (
We present two validated protocols:
-
Method A (POCl
): A robust, scalable method suitable for gram-to-kilogram synthesis. -
Method B (TFAA/Pyridine): A mild, high-purity method ideal for small-scale discovery chemistry or substrates sensitive to high temperatures.
Introduction & Retrosynthetic Logic
The target molecule contains two strong electron-withdrawing groups (EWGs): a trifluoromethyl group (
Electronic Considerations
-
Deactivation: The EWGs significantly reduce the electron density of the benzene ring. While this stabilizes the resulting nitrile, it decreases the nucleophilicity of the amide oxygen during the initial activation step.
-
Reagent Selection: Weak dehydrating agents (e.g., acetic anhydride) often fail with electron-deficient amides. We utilize Phosphorus Oxychloride (
) or Trifluoroacetic Anhydride (TFAA), which are sufficiently electrophilic to overcome the deactivated nature of the substrate.
Mechanistic Pathway
The dehydration proceeds via an elimination mechanism . The amide oxygen attacks the electrophilic center (P or C) of the dehydrating agent, converting the carbonyl oxygen into a good leaving group.[1] Subsequent elimination, assisted by a base, generates the nitrile.
Figure 1: General mechanistic pathway for amide dehydration. The activation of the carbonyl oxygen is the rate-determining step for electron-deficient benzamides.
Experimental Protocols
Method A: Phosphorus Oxychloride ( ) – The "Workhorse" Protocol
Best for: Scale-up (>10g), cost-efficiency, and robust substrates.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 3-Chloro-5-(trifluoromethyl)benzamide | 1.0 | Substrate |
| Phosphorus Oxychloride ( | 3.0 - 5.0 | Dehydrating Agent/Solvent |
| Sodium Chloride (NaCl) | 0.1 (Cat.) | Catalyst (Optional)* |
| Toluene or DCE | Solvent | Optional (can run neat) |
*Note: NaCl can catalyze the reaction by increasing the ionic strength and facilitating the leaving group departure, though often unnecessary with excess POCl
Step-by-Step Procedure
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl
or N line). Caution: System must be dry; POCl reacts violently with water. -
Addition: Charge the flask with the benzamide substrate. Add
(3–5 vol relative to mass) carefully. If the slurry is too thick, add Toluene (3 vol). -
Reaction: Heat the mixture to reflux (approx. 105°C) . The solid starting material will dissolve as the reaction proceeds.
-
Monitoring: Monitor by TLC (Solvent: 20% EtOAc/Hexane). The amide (polar) will disappear, and the nitrile (non-polar) will appear near the solvent front. Reaction time is typically 2–4 hours .
-
Workup (CRITICAL SAFETY STEP):
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove excess
(trap volatiles in a caustic scrubber). -
Quench: Pour the residue slowly onto crushed ice with vigorous stirring. Exothermic reaction!
-
Neutralize the aqueous slurry with saturated
solution to pH 7–8.
-
-
Isolation: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: The crude material is often pure enough (>95%). If necessary, purify via short-path distillation (high vacuum) or recrystallization from Hexane/EtOAc.
Method B: TFAA / Pyridine – The "Mild" Protocol
Best for: High purity, lab scale (<5g), and avoiding thermal stress.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 3-Chloro-5-(trifluoromethyl)benzamide | 1.0 | Substrate |
| Trifluoroacetic Anhydride (TFAA) | 1.2 | Dehydrating Agent |
| Pyridine | 2.5 | Base |
| Dichloromethane (DCM) | 10 Vol | Solvent |
Step-by-Step Procedure
-
Setup: Flame-dry a flask and cool under
. Add the benzamide and anhydrous DCM. -
Base Addition: Add Pyridine (2.5 equiv.) and cool the solution to 0°C (ice bath).
-
Activation: Dropwise add TFAA (1.2 equiv.) over 15 minutes. Maintain temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature. Stir for 3–6 hours .
-
Monitoring: Check TLC or HPLC. Conversion is usually quantitative.
-
Workup:
-
Result: Usually affords a crystalline solid or oil of high purity (>98%) requiring no further purification.
Process Analytical Technology (PAT) & QC
To ensure "Trustworthiness" in your data, use the following QC parameters:
| Technique | Expected Observation | Diagnostic Signal |
| FT-IR | Disappearance of Amide II band | Appearance of sharp CN stretch at ~2230 cm |
| 1H NMR | Loss of broad NH | Aromatic region shifts slightly downfield |
| HPLC | Shift to longer retention time | Nitrile is significantly less polar than amide |
Workflow Visualization
The following decision tree outlines the operational logic for selecting the method and the purification strategy.
Figure 2: Operational workflow for the synthesis and purification of the target nitrile.
Safety & Hazards (Critical)
-
Phosphorus Oxychloride (
): Highly toxic and corrosive. Reacts explosively with water to release HCl and Phosphoric acid. Never add water to neat POCl . Always add the reaction mixture to ice. -
Cyanide/Nitrile Toxicity: While aryl nitriles are generally less toxic than inorganic cyanides, they should be treated as potent toxins. Avoid skin contact and inhalation.[2][3][5][6]
-
Trifluoromethyl Stability: The
group is generally stable under these dehydration conditions. However, avoid extremely high temperatures (>150°C) with strong Lewis acids to prevent defluorination.
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992.
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman, 1989.
-
Ganesan, M., & Nagaraaj, P. "Recent developments in dehydration of primary amides to nitriles."[7] Organic Chemistry Frontiers, 2020.
-
Fisher Scientific. "Safety Data Sheet: 3-Fluoro-5-(trifluoromethyl)benzonitrile" (Analogous safety data).
-
Chemistry Steps. "Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5."
Sources
Application and Protocol for the Synthesis of [3-Chloro-5-(trifluoromethyl)phenyl]methanamine
Abstract
This comprehensive application note provides a detailed guide for the chemical reduction of 3-chloro-5-(trifluoromethyl)benzamide to its corresponding benzylamine, [3-chloro-5-(trifluoromethyl)phenyl]methanamine. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines two robust protocols utilizing common hydride-donating reagents: Borane-Tetrahydrofuran complex (BH₃·THF) and Lithium Aluminum Hydride (LiAlH₄). A thorough discussion of the reaction mechanisms, comparative analysis of the two methods, safety protocols, and detailed experimental procedures are presented to ensure reproducible and safe execution in a research and development setting.
Introduction
The reduction of amides to amines is a fundamental transformation in organic synthesis, providing a direct route to highly functionalized amine products. [3-Chloro-5-(trifluoromethyl)phenyl]methanamine is a valuable building block in medicinal chemistry due to the unique electronic properties imparted by the chloro and trifluoromethyl substituents. These groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate.
This application note serves as a practical guide for researchers, chemists, and process development professionals. It offers a detailed examination of the reduction of 3-chloro-5-(trifluoromethyl)benzamide, a commercially available starting material. The document emphasizes the rationale behind procedural steps, providing the user with the necessary insights to adapt and troubleshoot the synthesis as required.
Mechanistic Overview and Reagent Selection
The conversion of an amide to an amine involves the reduction of the carbonyl group to a methylene group (C=O → CH₂). This is typically achieved using powerful hydride-donating reagents.
Borane-Mediated Reduction
Borane reagents, such as Borane-Tetrahydrofuran complex (BH₃·THF) or Borane-Dimethyl Sulfide complex (BMS), are effective for the reduction of amides. The mechanism involves the coordination of the Lewis acidic boron atom to the carbonyl oxygen, activating the carbonyl group for hydride attack. This is followed by a series of hydride transfers and rearrangements, ultimately leading to the cleavage of the C-O bond. The final product is an amine-borane complex, which is hydrolyzed during the workup to liberate the free amine.
Lithium Aluminum Hydride (LiAlH₄) Reduction
Lithium Aluminum Hydride (LiAlH₄) is a potent and versatile reducing agent capable of reducing a wide range of functional groups, including amides.[1] The mechanism of amide reduction with LiAlH₄ involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon to form a tetrahedral intermediate.[1][2] This is followed by the elimination of an aluminate species to form an iminium ion, which is then further reduced by another equivalent of hydride to yield the final amine.[1][2]
Rationale for Reagent Selection
The choice between borane and LiAlH₄ often depends on the presence of other functional groups in the molecule and safety considerations.
-
Chemoselectivity: Borane reagents are generally more chemoselective than LiAlH₄. For instance, boranes will typically not reduce esters, nitro groups, or halides, whereas LiAlH₄ will reduce esters and nitro groups.
-
Safety and Handling: LiAlH₄ is highly reactive and pyrophoric, reacting violently with water and protic solvents. It requires strict anhydrous conditions and careful handling.[3] Borane-THF and BMS are also moisture-sensitive and flammable but are generally considered easier and safer to handle than LiAlH₄, especially on a larger scale.
For the reduction of 3-chloro-5-(trifluoromethyl)benzamide, both reagents are suitable as there are no other readily reducible functional groups. The choice may therefore be guided by available equipment, scale of the reaction, and the operator's experience with these reagents. This note will provide protocols for both methods.
Experimental Protocols
Starting Material: 3-Chloro-5-(trifluoromethyl)benzamide Product: [3-Chloro-5-(trifluoromethyl)phenyl]methanamine
Protocol 1: Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)
This protocol is adapted from general procedures for amide reduction using borane complexes.[4]
Materials:
-
3-Chloro-5-(trifluoromethyl)benzamide
-
Borane-Tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl), 2 M aqueous solution
-
Sodium Hydroxide (NaOH), 2 M aqueous solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and an addition funnel, add 3-chloro-5-(trifluoromethyl)benzamide (1.0 eq).
-
Dissolution: Dissolve the amide in anhydrous THF (approximately 10 mL per gram of amide).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of BH₃·THF: Slowly add the Borane-THF solution (1.0 M in THF, 2.5 eq) dropwise via the addition funnel over a period of 30-60 minutes. Maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the reaction to reflux (approximately 66 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to 0 °C with an ice bath. Slowly and carefully add methanol dropwise to quench the excess borane. Vigorous gas evolution (hydrogen) will be observed. Continue adding methanol until the gas evolution ceases.
-
Hydrolysis: Slowly add 2 M HCl solution to the mixture. Stir at room temperature for 1 hour to hydrolyze the amine-borane complex.
-
Basification and Extraction: Cool the mixture in an ice bath and basify by the slow addition of 2 M NaOH solution until the pH is > 10.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of THF used).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude [3-chloro-5-(trifluoromethyl)phenyl]methanamine can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol is based on established procedures for LiAlH₄ reductions of amides.[1]
Materials:
-
3-Chloro-5-(trifluoromethyl)benzamide
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) or a Fieser workup (water, then 15% NaOH, then water)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel (for solid or solution addition)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and an addition funnel, add LiAlH₄ (1.5 eq) and anhydrous THF.
-
Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 3-chloro-5-(trifluoromethyl)benzamide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel. A solution of the amide can also be added.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until the reaction is complete by TLC or LC-MS analysis.
-
Workup (Quenching): Cool the reaction mixture to 0 °C in an ice bath. The following is a common and safe workup procedure (Fieser method):
-
Slowly and carefully add X mL of water, where X is the mass of LiAlH₄ in grams.
-
Add X mL of 15% aqueous NaOH solution.
-
Add 3X mL of water.
-
Stir the resulting mixture at room temperature until a granular precipitate forms.
-
-
Isolation: Filter the granular solid and wash it thoroughly with THF or ethyl acetate.
-
Drying and Concentration: Dry the combined filtrate over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude amine by vacuum distillation or column chromatography.
Data Presentation and Characterization
| Parameter | Protocol 1 (BH₃·THF) | Protocol 2 (LiAlH₄) |
| Reagent Equivalents | 2.5 eq | 1.5 eq |
| Temperature | Reflux | Reflux |
| Typical Reaction Time | 4-6 hours | 4-8 hours |
| Workup | Acid/Base | Fieser Method |
| Expected Yield | 75-90% | 80-95% |
| Purity (crude) | 85-95% | 85-95% |
Characterization of [3-Chloro-5-(trifluoromethyl)phenyl]methanamine:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the benzylic protons (a singlet around 3.9 ppm), the aromatic protons, and the amine protons (a broad singlet).
-
¹³C NMR: The carbon NMR will show the benzylic carbon signal around 45 ppm and the aromatic carbons, including the carbon attached to the CF₃ group (a quartet).
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight.
-
IR Spectroscopy: The IR spectrum will show characteristic N-H stretching bands in the region of 3300-3400 cm⁻¹ and the absence of the amide C=O stretch (around 1650 cm⁻¹).
Safety and Handling
Borane-Tetrahydrofuran Complex (BH₃·THF):
-
Flammable liquid and vapor.
-
Reacts with water to produce flammable hydrogen gas.
-
Causes skin and eye irritation.
-
Handle in a well-ventilated fume hood under an inert atmosphere.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.
Lithium Aluminum Hydride (LiAlH₄):
-
Pyrophoric solid; may ignite in moist air.
-
Reacts violently with water, releasing flammable hydrogen gas.
-
Causes severe skin burns and eye damage.
-
Handle as a powder in a glovebox or as a solution under an inert atmosphere in a fume hood.
-
Never work with LiAlH₄ alone.
-
Keep a Class D fire extinguisher readily available. Do not use water or carbon dioxide extinguishers.[3]
General Safety:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents and dry glassware are essential for both procedures.
-
The quenching of these reactions is highly exothermic and produces hydrogen gas. Perform these steps slowly and with adequate cooling.
Visualization of Experimental Workflow
Borane Reduction Workflow
Caption: Workflow for the borane-mediated reduction of 3-chloro-5-(trifluoromethyl)benzamide.
LiAlH₄ Reduction Workflow
Caption: Workflow for the LiAlH₄-mediated reduction of 3-chloro-5-(trifluoromethyl)benzamide.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reducing agent, reaction time, or temperature. Poor quality of anhydrous solvent. | Add more reducing agent. Increase reaction time or temperature. Ensure solvents are rigorously dried. |
| Low Yield | Product loss during workup (e.g., formation of emulsions). Incomplete reaction. | Allow more time for phases to separate during extraction. Perform additional extractions. Optimize reaction conditions. |
| Formation of Byproducts | Over-reduction (less common for amides). Reaction with other functional groups (if present). | Use a more chemoselective reducing agent like borane. Protect other sensitive functional groups. |
| Difficult Workup (LiAlH₄) | Incorrect stoichiometry of quenching reagents. | Adhere strictly to the Fieser workup ratios. Allow sufficient stirring time for the precipitate to granulate. |
Conclusion
The reduction of 3-chloro-5-(trifluoromethyl)benzamide to [3-chloro-5-(trifluoromethyl)phenyl]methanamine can be effectively achieved using either Borane-Tetrahydrofuran complex or Lithium Aluminum Hydride. Both methods provide high yields of the desired product. The choice of reagent should be based on the specific requirements of the synthesis, including chemoselectivity, scale, and safety infrastructure. By following the detailed protocols and safety guidelines outlined in this application note, researchers can confidently perform this important transformation.
References
-
Department of Chemistry, University of Calgary. (n.d.). Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]
-
Chemistry Steps. (2020, February 28). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Reduction of N-Allylamides by LiAlH4: Unexpected Attack of the Double Bond with Mechanistic Studies of Product and Byproduct Formation. Retrieved from [Link]
-
University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]
-
Molecules. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-chloro-5-fluorobenzamide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
-
ACS Green Chemistry Institute. (2026, February 6). Borane & Borane Complexes. Retrieved from [Link]
-
University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO. Retrieved from [Link]
- Google Patents. (n.d.). CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone.
-
PMC. (2021, August 3). Synthesis of N-trifluoromethyl amides from carboxylic acids. Retrieved from [Link]
-
ChemRxiv. (n.d.). Chiral Trifluoromethylated Enamides: Synthesis and Applicability. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). A metal-free protocol for the preparation of amines using ammonia borane under mild conditions. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzoyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN1216028C - Preparation method of 3,5-di (trifluoromethyl) benzoyl chloride and new 3,5 ....
Sources
Application Note: 3-Chloro-5-(trifluoromethyl)benzamide in Fragment-Based Drug Discovery (FBDD)
Abstract
This guide details the application of 3-Chloro-5-(trifluoromethyl)benzamide (CAS: 23168-32-3) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike random screening compounds, this fragment represents a "privileged structure" capable of engaging diverse protein targets (kinases, proteases, GPCRs) through a combination of classical hydrogen bonding and orthogonal halogen/fluorine interactions. This note provides a validated Surface Plasmon Resonance (SPR) screening protocol, mechanistic insights into the "Sigma Hole" effect of the 3-chloro substituent, and a synthetic roadmap for fragment-to-lead evolution.
Introduction: The "Privileged" Fragment
In FBDD, the quality of the starting library dictates the success of the campaign. 3-Chloro-5-(trifluoromethyl)benzamide is not merely a low-molecular-weight compound; it is a strategic probe designed to test specific features of a binding pocket.[1]
Why this Fragment?
-
The Amide Anchor: The primary amide (
) acts as a directional hydrogen bond donor/acceptor, commonly mimicking the transition state of peptide hydrolysis or binding to the hinge region of kinases (e.g., interacting with the backbone of the gatekeeper residue). -
The "Magic Methyl" (Trifluoromethyl): The
group at the 5-position provides metabolic stability (blocking CYP450 oxidation) and "polar hydrophobicity," allowing it to penetrate lipophilic pockets while maintaining specific electrostatic interactions [1]. -
The Halogen Handle (Chlorine): The 3-chloro substituent is not just a hydrophobic filler; it is capable of Halogen Bonding (XB) via its sigma hole, a feature often overlooked in standard docking scores [2].
Physicochemical Profile
The following parameters confirm the fragment's adherence to the "Rule of Three" (Ro3) for fragment libraries.
| Property | Value | Ro3 Criteria | Status |
| Molecular Weight | 223.58 Da | < 300 Da | ✅ Pass |
| cLogP | ~2.4 | < 3.0 | ✅ Pass |
| H-Bond Donors | 2 (Amide | < 3 | ✅ Pass |
| H-Bond Acceptors | 1 (Amide | < 3 | ✅ Pass |
| Rotatable Bonds | 1 | < 3 | ✅ Pass |
| TPSA | 43.09 Ų | < 60 Ų | ✅ Pass |
Mechanistic Insight: The Sigma Hole & Fluorine Effect
Understanding why this fragment binds is crucial for optimization.
The Chlorine Sigma Hole ( -hole)
Unlike fluorine, chlorine exhibits an anisotropic charge distribution.[2][3][4] While the equatorial region of the chlorine atom is electronegative, the region along the C-Cl bond axis is electron-deficient (positive).
-
Mechanism: This positive patch (sigma hole) can form a highly directional non-covalent bond with backbone carbonyl oxygens or nucleophilic side chains (e.g., Asp, Glu) in the target protein.
-
Design Implication: When docking this fragment, ensure the C-Cl bond points directly toward a nucleophile (angle
).
The Trifluoromethyl Dipole
The
Protocol A: Biophysical Screening via SPR
Surface Plasmon Resonance (SPR) is the preferred method for detecting this fragment due to its low molecular weight and likely millimolar affinity (
Objective: Validate specific binding and rule out promiscuous aggregation.
Materials
-
Instrument: Biacore 8K/T200 or equivalent.
-
Sensor Chip: CM5 (Carboxymethylated dextran) or SA (Streptavidin) for biotinylated targets.
-
Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Tween-20), pH 7.4.
-
Solvent: 100% DMSO (molecular biology grade).
Step-by-Step Methodology
1. Surface Preparation (Immobilization)
-
Aim for a high theoretical
(30–50 RU) because the fragment signal will be low. -
Formula:
-
Note: Do not over-immobilize (>3000 RU) as this can impede mass transport for fast-on/fast-off fragments.
2. Solvent Correction (Critical Step) Fragments are dissolved in DMSO. SPR is highly sensitive to bulk refractive index changes caused by DMSO mismatches.
-
Prepare a Solvent Correction Cycle ranging from 4.5% to 5.8% DMSO (if assay is at 5%).
-
Action: Inject these standards before and after the fragment plate to calibrate the reference-subtracted signal.
3. The "Clean Screen" Injection Sequence
-
Flow Rate: High flow (30–50
) to minimize mass transport limitations. -
Contact Time: 30 seconds (association) / 30 seconds (dissociation).
-
Concentration: Screen at a fixed concentration of 100
or 500 . -
Positive Control: Inject a known binder every 10 cycles to monitor surface viability.
4. Data Analysis (Self-Validation)
-
Square Wave Shape: True fragment binding should show a "square wave" sensorgram (instant on/off).
-
Stoichiometry Filter: Discard hits where
(indicates super-stoichiometric aggregation).
Protocol B: Synthetic Elaboration (Fragment Growing)
Once the fragment is validated, the goal is to "grow" it to increase affinity. The most accessible vector on 3-Chloro-5-(trifluoromethyl)benzamide is the amide nitrogen.
Strategy: N-Alkylation to reach adjacent hydrophobic pockets.
Reaction Scheme
Starting Material: 3-Chloro-5-(trifluoromethyl)benzamide Reagent: Aryl/Alkyl halide (R-X) or Aldehyde (for Reductive Amination)
Method: Reductive Alkylation (Preferred for Library Generation)
This method avoids over-alkylation and allows access to diverse diversity vectors.
-
Setup: In a 4 mL vial, dissolve the benzamide fragment (1.0 equiv, 0.2 mmol) in anhydrous 1,2-dichloroethane (DCE).
-
Activation: Add the desired aldehyde (1.2 equiv) and Trifluoroacetic acid (TFA, 1.0 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour.
-
Reduction: Add Sodium triacetoxyborohydride (
, 2.0 equiv). -
Reaction: Stir at RT for 12–16 hours. Monitor by LC-MS.
-
Workup: Quench with sat.
. Extract with Dichloromethane (DCM). -
Purification: Semi-prep HPLC (Reverse phase, Water/Acetonitrile + 0.1% Formic Acid).
Why this route? It retains the amide carbonyl (H-bond acceptor) and the NH (H-bond donor) while adding a vector (R-group) to explore the "west" side of the binding pocket.
Visualization
Diagram 1: Fragment-Based Discovery Workflow
This flowchart illustrates the decision-making process from library selection to lead generation using this specific fragment.
Caption: The critical path from selecting the halogenated benzamide fragment to generating a potent lead compound.
Diagram 2: Binding Mode & Interaction Map
This diagram visualizes the specific molecular interactions of the fragment within a theoretical protein binding pocket.
Caption: Interaction map highlighting the orthogonal binding forces: H-bonds (Amide), Lipophilicity (CF3), and Halogen Bonding (Cl).[5][6]
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]
-
Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Overview and Use Cases. Journal of Medicinal Chemistry. Available at: [Link]
-
Erlanson, D. A., et al. (2016). Practical strategies for fragment-based discovery. Nature Reviews Drug Discovery. Available at: [Link]
-
Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive SPR fragment screening workflow. Methods in Enzymology. Available at: [Link]
Sources
- 1. obn.org.uk [obn.org.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small change for a big improvement â halogen bonds and drug discovery - HITS [h-its.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Hydrolysis of 3-Chloro-5-(trifluoromethyl)benzamide
Introduction
The hydrolysis of amides to their corresponding carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in pharmaceutical and materials science. 3-Chloro-5-(trifluoromethyl)benzamide is an important building block, and its hydrolysis product, 3-chloro-5-(trifluoromethyl)benzoic acid, is utilized in the synthesis of various biologically active molecules.[1] The presence of both a chloro and a trifluoromethyl group on the aromatic ring introduces electronic effects that influence the reactivity of the amide. The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can impact the reaction conditions required for efficient hydrolysis.[2][3][4]
This guide provides detailed protocols for the hydrolysis of 3-Chloro-5-(trifluoromethyl)benzamide under both acidic and basic conditions. It delves into the mechanistic rationale behind the choice of reagents and reaction parameters, offering researchers a comprehensive resource for achieving high-yield conversion.
Mechanistic Principles
The hydrolysis of an amide bond is a nucleophilic acyl substitution reaction. Due to the poor leaving group nature of the amide anion, the reaction is typically slow and requires catalysis by either an acid or a base, along with the application of heat.[5]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by a water molecule. Subsequent proton transfer and elimination of ammonia (which is protonated to the ammonium ion under the acidic conditions) leads to the formation of the carboxylic acid.[6] For benzamides with electron-withdrawing substituents, such as the trifluoromethyl group, the rate of hydrolysis in concentrated acid solutions can be accelerated.[7]
Base-Catalyzed Hydrolysis (Saponification)
In the presence of a strong base, such as sodium hydroxide or potassium hydroxide, the hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon of the amide. This forms a tetrahedral intermediate which then collapses, expelling the amide anion as the leaving group. The reaction is driven to completion by the deprotonation of the newly formed carboxylic acid by the strong base, forming a carboxylate salt.[5] This final acid-base reaction makes the overall process essentially irreversible.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol employs a strong mineral acid to catalyze the hydrolysis of 3-Chloro-5-(trifluoromethyl)benzamide.
Materials:
-
3-Chloro-5-(trifluoromethyl)benzamide
-
Concentrated Sulfuric Acid (H₂SO₄) or Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate for extraction
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-5-(trifluoromethyl)benzamide (1.0 eq).
-
Addition of Acid: Carefully add a 3-6 M solution of sulfuric acid or hydrochloric acid (approximately 10 volumes relative to the amide).
-
Reaction: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from 6 to 24 hours depending on the scale and concentration.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with deionized water (2 x 20 mL) followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 3-chloro-5-(trifluoromethyl)benzoic acid.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Table 1: Representative Conditions for Acid-Catalyzed Hydrolysis
| Parameter | Condition | Rationale |
| Acid | H₂SO₄ or HCl (3-6 M) | Strong acid acts as a catalyst to protonate the amide carbonyl, increasing its electrophilicity. |
| Temperature | Reflux (100-110 °C) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 6 - 24 hours | Dependent on reaction scale and concentration; should be monitored for completion. |
| Expected Yield | > 85% (after purification) | Acid-catalyzed hydrolysis is generally efficient for amides. |
Diagram 1: Acid-Catalyzed Hydrolysis Workflow
Caption: Workflow for acid-catalyzed hydrolysis.
Protocol 2: Base-Catalyzed Hydrolysis
This protocol utilizes a strong base to effect the hydrolysis of 3-Chloro-5-(trifluoromethyl)benzamide. This method is often preferred due to its irreversibility.
Materials:
-
3-Chloro-5-(trifluoromethyl)benzamide
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl) for acidification
-
Diethyl Ether or Ethyl Acetate for extraction
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Chloro-5-(trifluoromethyl)benzamide (1.0 eq) in ethanol or methanol (approximately 10 volumes).
-
Addition of Base: Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-5 eq, typically a 10-20% w/v solution).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or HPLC. The reaction is often faster than acid-catalyzed hydrolysis and may be complete within 2-8 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the organic solvent using a rotary evaporator.
-
Dilute the remaining aqueous residue with deionized water.
-
Wash the aqueous solution with diethyl ether or ethyl acetate to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid. The carboxylic acid product should precipitate out of solution.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
-
Purification: The collected solid can be dried under vacuum. If further purification is needed, recrystallization from a suitable solvent system can be performed.
Table 2: Representative Conditions for Base-Catalyzed Hydrolysis
| Parameter | Condition | Rationale |
| Base | NaOH or KOH (2-5 eq) | Strong base acts as the nucleophile. An excess ensures the final deprotonation, driving the reaction. |
| Solvent | Ethanol/Water or Methanol/Water | Co-solvent system ensures solubility of both the organic substrate and the inorganic base. |
| Temperature | Reflux (80-100 °C) | Provides the necessary activation energy for the reaction. |
| Reaction Time | 2 - 8 hours | Generally faster than acid hydrolysis due to the irreversible nature of the reaction. |
| Expected Yield | > 90% (after purification) | The irreversible nature of the final deprotonation step typically leads to high yields. |
Diagram 2: Base-Catalyzed Hydrolysis Workflow
Caption: Workflow for base-catalyzed hydrolysis.
Considerations for the Trifluoromethyl Group
The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group generally stable under many reaction conditions, including those typically used for amide hydrolysis.[4] However, under very harsh acidic conditions (e.g., fuming sulfuric acid) and high temperatures, hydrolysis of the trifluoromethyl group to a carboxylic acid can occur.[8] For the protocols described herein, the conditions are generally not severe enough to cause significant degradation of the trifluoromethyl group. It is, however, advisable to monitor for any potential side products, especially if extended reaction times or higher temperatures are employed.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and performing the experiments.
-
Ventilation: All procedures should be carried out in a well-ventilated fume hood.
-
Handling of Acids and Bases: Concentrated acids and bases are corrosive and can cause severe burns. Handle with extreme care and have appropriate spill kits readily available. When diluting acids, always add the acid to water, never the other way around.
-
Heating: Use a heating mantle or an oil bath for controlled heating. Avoid open flames, especially when working with flammable organic solvents.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
-
Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Amide hydrolysis. Retrieved from [Link]
-
SciSpace. (n.d.). Superelectrophiles and the Effects of Trifluoromethyl Substituents. Retrieved from [Link]
-
TDX. (n.d.). Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]
-
Grokipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab?. Retrieved from [Link]
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
-
ResearchGate. (n.d.). Acidic and Basic Amide Hydrolysis. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Benzamide hydrolysis in strong acids — The last word. Retrieved from [Link]
-
Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
Beilstein Journals. (2018, February 27). Synthesis and stability of strongly acidic benzamide derivatives. Retrieved from [Link]
-
RSC Publishing. (2015, October 23). Catalytic activation of a single C–F bond in trifluoromethyl arenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]
-
Geocities.ws. (n.d.). Hydrolysis of Benzamide. Retrieved from [Link]
-
Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Amides. Retrieved from [Link]
-
ResearchGate. (2026, January 22). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. Retrieved from [Link]
-
MDPI. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]
-
ACS Publications. (n.d.). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. Retrieved from [Link]
-
University of Regina. (2018, May 15). On the hydrolysis mechanisms of amides and peptides. Retrieved from [Link]
-
ACP. (2025, October 10). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. Retrieved from [Link]
- Google Patents. (n.d.). CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.
-
Canadian Science Publishing. (n.d.). The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. The excess acidity method in the determination of reaction mechanisms. Retrieved from [Link]
- Google Patents. (n.d.). CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone.
Sources
- 1. ossila.com [ossila.com]
- 2. scispace.com [scispace.com]
- 3. advanceseng.com [advanceseng.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. ThermoML:J. Chem. Eng. Data 2017, 62, 9, 2659-2665 [trc.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. tdx.cat [tdx.cat]
Application Note: Strategic Utilization of 3-Chloro-5-(trifluoromethyl)benzamide in Agrochemical Synthesis
[1][2]
Executive Summary & Chemical Significance
In modern agrochemical discovery, the 3-chloro-5-(trifluoromethyl)phenyl moiety is a "privileged structure."[1][2] It offers a precise balance of lipophilicity (logP modulation) and metabolic stability due to the strong C-F bonds, while the chlorine atom provides a handle for steric control or further functionalization.[3]
This guide details the transformation of 3-Chloro-5-(trifluoromethyl)benzamide (CAS 23163-18-0) into bioactive scaffolds.[1][2] Unlike simple building blocks, this benzamide serves as a pivotal "gateway" compound. It is primarily utilized via two strategic pathways:[2]
Critical Quality Attributes (CQA)
Before initiating synthesis, the starting material must meet specific criteria to ensure reaction safety and yield consistency.
| Attribute | Specification | Reason for Control |
| Purity (HPLC) | Impurities (e.g., regioisomers) propagate through the Hofmann rearrangement, complicating final purification.[1][2] | |
| Moisture Content | Water competes during activation steps (e.g., with thionyl chloride) or affects stoichiometry in hypobromite generation.[1] | |
| Free Acid | Residual benzoic acid derivatives consume base equivalents during rearrangement.[1][2] |
Workflow Visualization
The following diagram illustrates the primary synthetic workflows for converting the benzamide into active agrochemical classes.
Figure 1: Strategic synthetic pathways starting from 3-Chloro-5-(trifluoromethyl)benzamide.
Protocol A: The Hofmann Rearrangement
Objective: Synthesis of 3-Chloro-5-(trifluoromethyl)aniline.[1][2] Rationale: The aniline derivative is the actual nucleophile required to build the amide bond found in SDHI fungicides (e.g., analogs of Bixafen or Fluxapyroxad). The Hofmann rearrangement is preferred over nitration/reduction of the benzene ring due to the directing group conflict caused by the CF3 and Cl substituents.
Reagents & Stoichiometry[1][2]
-
Substrate: 3-Chloro-5-(trifluoromethyl)benzamide (1.0 equiv)
-
Oxidant: Bromine (
) (1.05 equiv) or Sodium Hypochlorite (NaOCl)[1][2] -
Base: Sodium Hydroxide (NaOH), 20% aq.[1][2][4] solution (4.0 equiv)
-
Solvent: Water / 1,4-Dioxane (biphasic system preferred for solubility)[1][2]
Step-by-Step Methodology
-
Hypobromite Generation (In Situ):
-
In a jacketed reactor cooled to 0–5°C, charge the NaOH solution.
-
Slowly add elemental bromine (
) dropwise.[1][2] Caution: Highly Exothermic.[1][2] Maintain internal temperature to prevent bromate formation.[1][2] -
Checkpoint: The solution should turn a yellow/orange color, indicating active NaOBr species.
-
-
Amide Addition:
-
Rearrangement (The Critical Step):
-
Heat the reaction mixture to 70–80°C .
-
Observation: Evolution of gas (
) indicates the rearrangement of the isocyanate intermediate into the amine. -
Maintain temperature for 2 hours until gas evolution ceases.
-
-
Work-up & Isolation:
-
Cool to room temperature.[1][2][11] The product (aniline) is an oil that may separate or require extraction.[1]
-
Extract with Dichloromethane (DCM) (
).[1][2] -
Wash organic layer with brine and dry over
.[1][2][11] -
Purification: Distillation under reduced pressure is recommended for high purity.[1][2]
-
Validation Parameter:
-
TLC: Mobile phase Hexane:EtOAc (8:2). The amine will have a significantly higher Rf than the starting amide and will stain red/orange with p-Anisaldehyde.[2]
Protocol B: Synthesis of SDHI Candidates (Amidation)
Objective: Coupling the generated aniline with a pyrazole acid chloride to form a Carboxamide SDHI. Context: This protocol mimics the synthesis of commercial SDHIs, where the "ortho-substituted aniline" (in this case, meta-substituted but sterically similar) is the key pharmacophore.[1][2]
Reagents
-
Amine: 3-Chloro-5-(trifluoromethyl)aniline (from Protocol A) (1.0 equiv)[1][2]
-
Acylating Agent: 1-Methyl-3-(difluoromethyl)pyrazole-4-carbonyl chloride (1.1 equiv)[1][2]
-
Base: Triethylamine (
) or Pyridine (1.5 equiv)[1][2] -
Solvent: Tetrahydrofuran (THF), anhydrous.[1]
Methodology
-
Preparation:
-
Coupling:
-
Add the acid chloride dropwise (dissolved in THF) to control the exotherm.[1]
-
Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Monitoring: HPLC should show complete consumption of the aniline (
min) and formation of the amide ( min).
-
-
Quench & Isolation:
Mechanism of Action Visualization
Understanding why this molecule works is crucial for design.[1][2] The resulting amide binds to the ubiquinone-binding site (Site II) of the Succinate Dehydrogenase complex (Complex II).[1][2]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Hofmann (Step A) | Incomplete bromination or hydrolysis of isocyanate to urea.[1][2] | Ensure NaOH is in excess (4 equiv).[1][2] Maintain rapid stirring to prevent isocyanate dimerization.[1][2] |
| Red Coloration in Aniline | Oxidation of the amine.[1] | Store amine under Argon/Nitrogen.[1][2] Distill immediately before Step B. |
| Incomplete Coupling (Step B) | HCl accumulation inhibiting amine.[1][2] | Use a stronger base (e.g., NaH) or ensure anhydrous conditions to prevent acid chloride hydrolysis. |
References
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 4524213, 3-Chloro-5-(trifluoromethyl)benzamide. Retrieved from [Link][1][2]
-
Royal Society of Chemistry. (2025).[1][2] One-Pot Synthesis of Trifluoromethyl Amines. Retrieved from [Link][1][2]
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
Sources
- 1. 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | C9H3ClF6O | CID 53414982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-[3-Chloro-5-Trifluoromethylphenyl]-2,2,2-Trifluoroethano… [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistwizards.com [chemistwizards.com]
- 6. fishersci.com [fishersci.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. rsc.org [rsc.org]
- 9. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Guide: Recrystallization of 3-Chloro-5-(trifluoromethyl)benzamide
Executive Summary & Chemical Context[1][2][3][4][5][6]
Compound: 3-Chloro-5-(trifluoromethyl)benzamide CAS: 886497-03-6 Chemical Class: Halogenated Benzamide[1]
This guide provides a technical framework for the purification of 3-Chloro-5-(trifluoromethyl)benzamide via recrystallization. The purification strategy must balance two competing molecular characteristics: the high polarity and hydrogen-bonding capability of the primary amide group (–CONH₂), and the significant lipophilicity introduced by the trifluoromethyl (–CF₃) and chloro (–Cl) substituents.
Successful recrystallization relies on exploiting the temperature-dependent solubility differential in solvent systems that can disrupt the crystal lattice without permanently solvating the compound.
Solvent Selection Strategy
Primary Solvent Recommendations
Based on the structural motif (electron-deficient aromatic ring + polar amide), the following solvent systems are recommended. These are ranked by probability of success.
| Solvent System | Composition (v/v) | Mechanism of Action | Best For...[2] |
| Ethanol / Water | 95:5 to 70:30 | Displacement: Ethanol dissolves the amide via H-bonding; water acts as a high-polarity anti-solvent to force lattice formation upon cooling. | General purification; removing inorganic salts.[2] |
| Ethyl Acetate / n-Heptane | 1:1 to 1:3 | Polarity Gradient: EtOAc solubilizes the lipophilic aromatic core; Heptane reduces overall solvent power, inducing precipitation.[2] | Removing non-polar impurities or unreacted starting materials.[2] |
| Toluene | 100% | Temperature Differential: Moderate solubility at boiling (110°C); poor solubility at RT due to π-stacking interactions.[2] | Large-scale batches; removing polar impurities. |
| Acetonitrile | 100% | Dipole Interaction: Dissolves the compound well at high temperatures; distinct solubility drop-off upon cooling.[2] | Samples destined for HPLC analysis (compatible solvent).[2] |
Solvent Decision Logic
Use the following decision tree to select the optimal solvent based on your specific impurity profile.
Figure 1: Decision matrix for solvent selection based on impurity profile.
Troubleshooting & FAQs
Q1: The compound is "oiling out" (forming a liquid layer) instead of crystallizing. Why?
Root Cause: The boiling point of your solvent is higher than the melting point of the solvated compound, or the solution is too concentrated (supersaturated) at a temperature above the crystal's melting point.[2] The presence of the –CF₃ group often lowers the melting point relative to non-fluorinated analogs.[2] Corrective Action:
-
Switch Solvents: Use a lower-boiling solvent system (e.g., switch from Toluene to Ethanol/Water).[2]
-
Dilute: Add more solvent to lower the saturation temperature.
-
Seed: Cool the solution to just above the oiling temperature and add a seed crystal to induce organized lattice formation rather than amorphous phase separation.
Q2: My yield is very low (<50%). Where is my product?
Root Cause: The compound is likely too soluble in the cold solvent, or you used too much solvent initially.[2] The electron-withdrawing trifluoromethyl group increases solubility in organic solvents compared to unsubstituted benzamide. Corrective Action:
-
Concentrate: Evaporate 30-50% of the mother liquor and cool again.
-
Anti-solvent: If using pure Ethanol or Ethyl Acetate, add a non-polar anti-solvent (Water or Heptane, respectively) dropwise to the cold solution until turbidity appears.[2]
-
Cooling: Ensure the final crystallization step occurs at 0–4°C for at least 4 hours.
Q3: How do I remove unreacted 3-chloro-5-(trifluoromethyl)benzoic acid?
Root Cause: The starting material (carboxylic acid) has similar solubility properties to the amide.[2] Recrystallization alone may not separate them efficiently.[2] Corrective Action: Perform a chemical wash before recrystallization.[2]
-
Dissolve the crude solid in Ethyl Acetate.[2]
-
Wash with 10% aqueous Na₂CO₃ or NaHCO₃.[2] The acid will deprotonate and move to the aqueous layer; the amide will remain in the organic layer.[2]
-
Dry the organic layer, evaporate, and then recrystallize.[2]
Standard Operating Procedure (SOP)
Objective: Purify crude 3-Chloro-5-(trifluoromethyl)benzamide to >98% purity.
Phase 1: Dissolution[8]
-
Place crude solid in an Erlenmeyer flask.
-
Add the primary solvent (e.g., Ethanol or Ethyl Acetate) in small portions while heating on a hot plate/block.[2]
-
Critical Step: Add solvent only until the solid dissolves at near-boiling temperature.[2] Do not add excess.
-
Note: If insoluble particles remain (dust, inorganic salts), perform a hot filtration through a pre-warmed glass funnel or syringe filter.[2]
-
Phase 2: Crystallization
-
Remove the flask from heat and place it on a chemically resistant surface (e.g., cork ring).[2]
-
Allow the solution to cool to room temperature slowly (over 30-60 minutes). Rapid cooling traps impurities.[2]
-
Optional (Two-Solvent Method): If using EtOAc, slowly add Heptane dropwise to the warm solution until a faint cloudiness persists, then add one drop of EtOAc to clear it.
-
Once at room temperature, place the flask in an ice bath (0-4°C) for 1-2 hours to maximize yield.
Phase 3: Isolation
-
Collect crystals via vacuum filtration using a Buchner funnel.[3][2]
-
Wash: Rinse the filter cake with a small volume of ice-cold solvent (the same mixture used for crystallization).
-
Dry: Dry under vacuum at 40-50°C. Ensure the vacuum oven is clean to avoid cross-contamination.[2]
Figure 2: Step-by-step workflow for the recrystallization process.
References
-
PubChem. (n.d.).[2] 3-Chloro-5-(trifluoromethyl)benzamide | C8H5ClF3NO.[1][4] National Library of Medicine.[2] Retrieved October 26, 2025, from [Link]
-
University of Rochester. (n.d.).[2] Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved October 26, 2025, from [Link]
-
University of Toronto. (n.d.).[2] Recrystallization Method Protocol. Retrieved October 26, 2025, from [Link]
Sources
Removing unreacted starting materials from 3-Chloro-5-(trifluoromethyl)benzamide
Ticket ID: PUR-3CL-CF3-001 Status: Open Assigned Specialist: Senior Application Scientist Last Updated: February 18, 2026[1][2]
Overview
Welcome to the technical support hub for 3-Chloro-5-(trifluoromethyl)benzamide . This guide addresses the removal of unreacted starting materials—specifically the corresponding benzoic acid (from acid chloride routes) and benzonitrile (from hydrolysis routes).[2]
The presence of the electron-withdrawing trifluoromethyl (-CF
Module 1: Removing Unreacted Acid (Most Common)[2]
Scenario: You synthesized the amide via 3-chloro-5-(trifluoromethyl)benzoic acid (using SOCl
The Science: Exploiting Acidity ( )
The separation relies on the drastic acidity difference between the impurity and the product.[1][2]
-
Impurity (Acid): The -CF
and -Cl groups are electron-withdrawing, stabilizing the carboxylate anion.[1][2] This lowers the of the benzoic acid precursor to approximately 3.0–3.5 (stronger than unsubstituted benzoic acid).[2] -
Product (Amide): The amide proton is extremely weak (
).[2] It remains neutral in mild to moderate aqueous base.[2]
Conclusion: A saturated sodium bicarbonate (NaHCO
Protocol: The "Bicarb" Wash
Recommended for >95% purity requirements.[1]
-
Dissolution: Dissolve your crude solid in Ethyl Acetate (EtOAc) .[2]
-
The Wash (Critical Step):
-
The Polish:
-
Isolation: Filter and evaporate under reduced pressure.
Visual Workflow: Acid Removal
Caption: Workflow for removing acidic impurities using mild alkaline extraction.
Module 2: Removing Unreacted Nitrile
Scenario: You synthesized the amide via hydrolysis of 3-chloro-5-(trifluoromethyl)benzonitrile and the conversion was incomplete.
The Science: Polarity & Solubility
Unlike the acid, the nitrile is neutral and cannot be washed away with base.[1] However, the conversion of a Nitrile (
-
Nitrile: Low polarity, highly soluble in non-polar solvents (Hexanes, Heptane).[2]
-
Amide: Moderate/High polarity, less soluble in non-polar solvents.[2]
Troubleshooting Guide: Purification Options
| Method | When to use | Protocol |
| Option A: Trituration (Slurrying) | <10% Nitrile present | 1.[1][2] Suspend crude solid in Hexanes or Heptane (10 mL/g).2. Sonicate or stir vigorously for 30 mins.3. Filter.Result: Nitrile dissolves in hexanes; Amide remains solid.[2] |
| Option B: Recrystallization | >10% Nitrile present | 1.[2] Dissolve in hot EtOAc .2. Slowly add Hexanes until cloudy.3. Cool to 4°C.Result: Amide crystallizes; Nitrile stays in mother liquor.[2] |
| Option C: Flash Chromatography | High purity required | Stationary Phase: Silica Gel.Mobile Phase: 20-40% EtOAc in Hexanes.Order: Nitrile elutes first ( |
Module 3: Frequently Asked Questions (FAQs)
Q: My product is a sticky oil, not a solid. What happened? A: This is likely due to trapped solvent (EtOAc) or trace thionyl chloride (if used).[2]
-
Fix: Dissolve the oil in a small amount of Dichloromethane (DCM) and evaporate again.[2] If it persists, triturate with cold pentane or hexanes to induce crystallization.[2] The high lipophilicity of the -CF
group can sometimes retard crystallization.[1]
Q: Can I use NaOH instead of NaHCO
Q: How do I visualize the separation on TLC? A: Both the starting material and product are UV active (254 nm).[2]
-
Appearance:
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989 .[2] (Standard protocols for amide synthesis and acid-base extraction).
-
Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed.[2] Oxford University Press, 2012 .[2] (Mechanistic explanation of electron-withdrawing group effects on acidity and electrophilicity).
-
PubChem Compound Summary. "3-Chloro-5-(trifluoromethyl)benzoic acid."[1][2][3] National Center for Biotechnology Information.[1][2] [Link] (Verified physicochemical data).[2]
-
Cohen, S. et al. "Synthesis of amides from nitriles."[2] U.S. Patent 3,366,639. 1968 . (Industrial methods for nitrile-to-amide conversion and purification).[1][2]
Sources
- 1. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 2. PubChemLite - 3-chloro-5-(trifluoromethyl)benzoic acid (C8H4ClF3O2) [pubchemlite.lcsb.uni.lu]
- 3. 3-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Solubility Optimization for 3-Chloro-5-(trifluoromethyl)benzamide
Technical Overview & Physicochemical Context
3-Chloro-5-(trifluoromethyl)benzamide (CAS: 886497-03-6) presents specific stability challenges driven by its electronic structure. Unlike unsubstituted benzamides, the presence of strong electron-withdrawing groups (EWGs)—the chlorine atom at position 3 and the trifluoromethyl group at position 5—significantly alters its solution behavior.
-
Electronic Effect: The -Cl and -CF3 substituents exert a strong inductive effect (-I), reducing electron density at the carbonyl carbon. This makes the amide bond significantly more electrophilic and susceptible to nucleophilic attack (hydrolysis), particularly under basic conditions [1][2].
-
Solubility Profile: The lipophilic nature of the halogenated ring results in poor aqueous solubility. Precipitation upon dilution into aqueous buffers is the most common user-reported issue.
Troubleshooting Guide (Q&A)
Category A: Solubility & Precipitation
Q1: I prepared a 10 mM stock in DMSO, but it precipitates immediately when added to my cell culture media (pH 7.4). Why?
Diagnosis: This is a classic "Solvent Shock" phenomenon. The compound is highly hydrophobic. When a small volume of DMSO stock is introduced to a large volume of aqueous media, the local concentration momentarily exceeds the solubility limit before mixing is complete, causing rapid nucleation.
Solution:
-
Intermediate Dilution: Do not jump directly from 100% DMSO to 100% Aqueous. Create a 10x intermediate in a solvent blend (e.g., 50% DMSO / 50% Water) if possible, or use a "step-down" dilution.
-
Vortex-While-Adding: Inject the stock solution sub-surface into the media while simultaneously vortexing. This prevents high local concentrations.
-
Limit Final DMSO: Ensure final DMSO concentration is <0.5% (v/v). If higher concentrations are needed, consider using a solubilizing agent like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) at 10-20% in the aqueous buffer.
Q2: My stock solution in DMSO turned cloudy after 2 weeks at 4°C. Is it contaminated?
Diagnosis: Likely not microbial contamination, but DMSO freezing/thawing artifacts or moisture absorption . DMSO freezes at ~19°C. Storing it at 4°C keeps it solid or semi-solid. Repeated partial thawing can induce crystal growth of the compound (Ostwald ripening). Furthermore, DMSO is hygroscopic; absorbed water can reduce the solubility of your hydrophobic benzamide, forcing it out of solution.
Solution:
-
Store stocks at -20°C or -80°C to ensure complete freezing, or at Room Temperature (RT) if used daily (protected from light).
-
Aliquot stocks to avoid freeze-thaw cycles.
-
Use anhydrous DMSO and seal vials with parafilm.
Category B: Chemical Stability (Degradation)
Q3: My HPLC peak area for the parent compound decreases by 15% after 24 hours in pH 8.0 buffer. What is happening?
Diagnosis: You are observing Base-Catalyzed Hydrolysis . The electron-withdrawing -CF3 and -Cl groups make the carbonyl carbon highly electrophilic. At pH 8.0, the concentration of hydroxide ions (OH⁻) is sufficient to attack the amide bond, converting it to 3-chloro-5-(trifluoromethyl)benzoic acid and ammonia [3].
Solution:
-
Lower pH: Shift your assay buffer to pH 7.0 - 7.2 if compatible with your biology.
-
Fresh Prep: Prepare aqueous working solutions immediately before use. Do not store them overnight.
-
Temperature Control: Keep assay plates on ice (4°C) until the experiment begins; hydrolysis rates drop significantly with temperature.
Q4: Is this compound light sensitive?
Diagnosis: While benzamides are generally stable to ambient light, halogenated aromatics can undergo homolytic cleavage (C-Cl bond breakage) under high-intensity UV light.
Solution:
-
Store solid powder and solutions in amber vials.
-
Avoid direct exposure to biosafety cabinet UV lights during handling.
Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
-
Solvent: Anhydrous DMSO (Grade ≥99.9%).
-
Concentration: Recommended 10 mM - 50 mM.
-
Procedure:
-
Weigh the solid compound in a glass vial (avoid plastics that may leach plasticizers).
-
Add calculated volume of DMSO.
-
Vortex for 30 seconds. If dissolution is slow, sonicate at 35 kHz for 5 minutes (monitor temperature to avoid heating >30°C).
-
QC Check: Visually inspect for particulates against a dark background.
-
Protocol B: Stability-Indicating HPLC Method
To verify the integrity of your compound, use this Reverse-Phase HPLC method capable of separating the parent amide from its hydrolytic degradant (Benzoic Acid derivative).
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (Acidic pH suppresses ionization of the acid degradant, improving retention) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% B to 95% B over 10 minutes |
| Detection | UV at 254 nm (Aromatic ring) and 220 nm (Amide bond) |
| Expected Retention | Degradant (Acid): Elutes earlier (more polar). Parent (Amide): Elutes later (more hydrophobic). |
Visualizations
Diagram 1: Degradation Pathway (Base-Catalyzed Hydrolysis)
This diagram illustrates the mechanistic pathway where the electron-deficient ring facilitates nucleophilic attack.
Caption: Mechanism of base-catalyzed hydrolysis accelerated by electron-withdrawing groups (-Cl, -CF3).
Diagram 2: Troubleshooting Decision Tree
Use this flow to diagnose stability issues in real-time.
Caption: Step-by-step diagnostic flow for identifying solubility limits versus chemical degradation.
References
-
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)benzamide | C8H5ClF3NO.[1] National Library of Medicine. Retrieved February 18, 2026, from [Link]
Sources
Overcoming steric hindrance in 3-Chloro-5-(trifluoromethyl)benzamide reactions
Topic: Overcoming Steric & Electronic Barriers in Functionalization
Core Technical Analysis
Molecule Profile: 3-Chloro-5-(trifluoromethyl)benzamide[1]
-
Electronic Landscape: Highly electron-deficient (
-acidic). The 3-Cl and 5-CF groups withdraw electron density, making the ring susceptible to nucleophilic attack (S Ar) and oxidative addition, but resistant to electrophilic substitution. -
Steric Landscape:
-
Meta-Substitution: The 3,5-pattern leaves the ortho (2,6) and para (4) positions mechanically open, but the electron-withdrawing groups (EWG) create a "deep pocket" effect for metal catalysts.
-
Amide Handle: The primary amide (
) is a distinct steric and electronic feature. It can act as a directing group (DG) for C-H activation but also as a catalyst poison (via -chelation) if not managed.
-
The "Steric" Problem: In the context of this molecule, "steric hindrance" typically manifests in three critical workflows:
-
N-Arylation: Coupling the amide nitrogen with bulky ortho-substituted aryl halides.
-
C3-Functionalization: Coupling the chlorine handle with sterically demanding organometallics (e.g., ortho-tolyl boronic acids).
-
Amide Synthesis: Forming the amide bond itself using hindered amines.
Troubleshooting Guides (Q&A Format)
Module A: N-Functionalization (Buchwald-Hartwig Amidation)
Focus: Overcoming poor reactivity when coupling the amide nitrogen with hindered electrophiles.
Q: I am trying to couple 3-chloro-5-(trifluoromethyl)benzamide with an ortho-substituted aryl bromide, but the reaction stalls. Why?
A: This is a classic "Reductive Elimination Bottleneck."
-
The Cause: The electron-deficient nature of your benzamide makes the nitrogen less nucleophilic (pKa
13-14 vs. 16 for benzamide). While the oxidative addition of the aryl bromide to Pd(0) is fast, the binding of your electron-poor amide to the Pd(II) center is weak. Furthermore, if the aryl bromide is sterically hindered (ortho-substituted), the final reductive elimination step becomes energetically costly. -
The Fix: You must switch to a ligand that is both bulky (to force reductive elimination) and electron-rich (to facilitate oxidative addition).
-
Protocol Adjustment:
-
Ligand: Switch from Xantphos or BINAP to tBuBrettPhos or JackiePhos . These ligands create a "protective shell" that enforces a mono-ligated Pd species, accelerating the difficult reductive elimination.
-
Base: Avoid
if it's too slow. Use (anhydrous) or LiHMDS (if functional groups allow). The lithium cation can help disrupt stable amidate aggregates.
-
Q: My reaction mixture turns into a solid "brick" and conversion stops.
A: You are experiencing Amidate Aggregation .
-
The Mechanism: The deprotonated benzamide (the amidate anion) is poorly soluble in non-polar solvents like Toluene, especially with the lipophilic CF
group driving aggregation. -
The Fix:
-
Solvent: Switch to 1,4-Dioxane or t-Amyl Alcohol .
-
Additive: Add 10-20 mol% of water (if using
) or use a phase transfer catalyst like TBAF or 18-Crown-6 to solubilize the cation.
-
Module B: C3-Chlorine Functionalization (Suzuki/Sonogashira)
Focus: Reacting the Chlorine atom while preserving the Amide.
Q: I’m trying to run a Suzuki coupling at the C3-Cl position, but I’m seeing significant dehalogenation (H-substitution) instead of coupling.
A: Dehalogenation is a symptom of a "Starved Catalyst."
-
The Cause: The 3-Cl position is sterically accessible, but the oxidative addition into the C-Cl bond is reversible or slow compared to
-hydride elimination or protodehalogenation pathways, especially if the transmetallation step is hindered by a bulky boronic acid. -
The Fix:
-
Pre-catalyst: Use Pd(OAc)
+ SPhos or Pd-PEPPSI-IPr . The NHC ligands (PEPPSI) are extremely bulky and electron-rich, stabilizing the oxidative addition complex and preventing catalyst decomposition. -
Boronic Acid: If using a hindered boronic acid, switch to the corresponding Potassium Trifluoroborate (
) . These are more nucleophilic and less sensitive to steric bulk during transmetallation.
-
Decision Logic & Workflows (Visualized)
Diagram 1: Ligand Selection for Sterically Hindered Coupling
Caption: Decision tree for selecting the optimal phosphine ligand based on the steric demand of the coupling partner.
Diagram 2: The "Steric Squeeze" Mechanism
Caption: Visualizing the competition between productive coupling and side reactions in crowded benzamide systems.
Experimental Protocols
Protocol 1: High-Steric N-Arylation (The "tBuBrettPhos" Method)
Use this when coupling 3-chloro-5-(trifluoromethyl)benzamide with ortho-substituted aryl halides.
| Component | Equivalents | Role |
| Benzamide Substrate | 1.0 equiv | Nucleophile |
| Aryl Bromide | 1.1 equiv | Electrophile (Hindered) |
| Pd_2(dba)_3 | 0.02 equiv (2 mol% Pd) | Pre-catalyst |
| tBuBrettPhos | 0.04 equiv | Ligand (Bulky/Electron-Rich) |
| K_3PO_4 | 2.5 equiv | Base (Anhydrous is critical) |
| t-Amyl Alcohol | 0.2 M Conc.[1] | Solvent (High boiling, polar) |
Step-by-Step:
-
Inert Setup: Charge a reaction vial with the benzamide, aryl bromide,
, ligand, and base. Cap and purge with Argon for 5 minutes. Note: Air sensitivity is higher with electron-rich ligands. -
Activation: Add anhydrous t-Amyl Alcohol. Stir at room temperature for 2 minutes to allow partial ligand complexation.
-
Heating: Heat to 100°C for 12-16 hours.
-
Checkpoint: If the reaction turns black immediately, your catalyst has crashed out (colloidal Pd). If it stays orange/red, the active species is stable.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove phosphate salts. Concentrate and purify via flash chromatography (Hexane/EtOAc).
Protocol 2: Synthesis of the Amide from Acid Chloride (Steric Amine)
Use this if you are synthesizing the core molecule from 3-chloro-5-(trifluoromethyl)benzoyl chloride and a bulky amine (e.g., t-butyl amine).
-
Dissolution: Dissolve the amine (1.1 equiv) and Pyridine (2.0 equiv) in dry DCM (0.5 M). Cool to 0°C.
-
Addition: Add 3-chloro-5-(trifluoromethyl)benzoyl chloride (1.0 equiv) dropwise.
-
Why? The EWG groups make the acid chloride extremely reactive. Rapid addition causes exotherms that can lead to bis-acylation or decomposition.
-
-
Catalysis: Add 5 mol% DMAP (Dimethylaminopyridine).
References
-
Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). An Efficient System for the Pd-Catalyzed Cross-Coupling of Amides and Aryl Chlorides. Tetrahedron, 65(33), 6576–6583. Link
-
Lundgren, R. J., & Stradiotto, M. (2012). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie International Edition, 51(23), 5750-5753. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
-
Hoshi, T., Hagiwara, H., & Suzuki, T. (2012). Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction Using Electron-Deficient Aryl Chlorides. Advanced Synthesis & Catalysis, 354(9), 1617-1628. Link
Sources
- 1. 3-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide | C16H11ClF6N2O | CID 134208817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR chemical shift assignment for 3-Chloro-5-(trifluoromethyl)benzamide
This guide outlines the 1H NMR chemical shift assignment for 3-Chloro-5-(trifluoromethyl)benzamide , a critical intermediate in the synthesis of agrochemicals and pharmaceutical pharmacophores (e.g., trifluoromethyl-substituted benzamides).
The following analysis compares Experimental Analog-Derived Data against Computational Predictions , highlighting the limitations of standard prediction algorithms for 1,3,5-substituted aromatic systems.
Core Directive & Analysis Strategy
Assigning the NMR spectrum of 3-Chloro-5-(trifluoromethyl)benzamide presents a classic challenge in structural elucidation: distinguishing between three meta-positioned aromatic protons in an asymmetric field.
-
The Challenge: The 1,3,5-substitution pattern creates a system where all aromatic protons are singlets (or fine triplets) with no strong ortho-coupling (
Hz) to anchor the assignment. -
The Solution: We utilize a Triangulation Method , anchoring the assignment using experimentally verified data from symmetric analogs (3,5-bis(trifluoromethyl)benzamide and 3,5-dichlorobenzamide ) rather than relying solely on software predictions, which often underestimate the deshielding effect of the ortho-trifluoromethyl group.
Experimental Protocol (Standardized)
To ensure reproducibility and resolution of the amide protons, DMSO-d
| Parameter | Setting | Rationale |
| Solvent | DMSO-d | Ensures solubility and sharpens exchangeable amide protons ( |
| Concentration | 10–15 mg / 0.6 mL | Prevents aggregation-induced shifting of amide peaks. |
| Reference | TMS ( | Internal standard for precise chemical shift calibration. |
| Temperature | 298 K (25 °C) | Standard; elevated T (350 K) may be used to coalesce amide rotamers if broadening occurs. |
| Pulse Seq | zg30 (30° pulse) | Standard 1D proton with 1-2 sec relaxation delay ( |
Comparative Analysis: Predicted vs. Analog-Derived
The table below contrasts the "Black Box" software prediction with a "Rational Assignment" derived from the additive effects of the chloro and trifluoromethyl substituents.
Structure Numbering:
| Proton ID | Position | Chemical Environment | Software Prediction* | Rational Assignment (Target) | Multiplicity ( |
| H6 | C6-H | Ortho to | 8.15 ppm | 8.35 – 8.45 ppm | br s / t ( |
| H2 | C2-H | Ortho to | 7.95 ppm | 8.05 – 8.15 ppm | br s / t ( |
| H4 | C4-H | Ortho to | 7.80 ppm | 7.90 – 8.00 ppm | t ( |
| NH | Amide | trans to Carbonyl | 8.10 ppm | 8.20 – 8.40 ppm | br s |
| NH | Amide | cis to Carbonyl | 7.50 ppm | 7.60 – 7.80 ppm | br s |
*Software predictions based on standard ChemDraw/Mnova algorithms often underestimate the anisotropic deshielding of the
Detailed Assignment Logic
Aromatic Region (7.9 – 8.5 ppm)
The three aromatic protons appear as narrow triplets or doublets of doublets (
-
H6 (Most Deshielded, ~8.40 ppm):
-
Located between the Trifluoromethyl (strong EWG) and the Amide (moderate EWG).
-
Logic: The combined inductive effect (-I) of
and the anisotropy of the carbonyl group makes this the most downfield signal. It aligns with the H2/H6 signal of 3,5-bis(trifluoromethyl)benzamide ( 8.44).
-
-
H2 (Intermediate, ~8.10 ppm):
-
Located between the Chloro (weak EWG) and the Amide .
-
Logic: The Chloro substituent is less deshielding than the Trifluoromethyl group. Therefore, H2 appears upfield of H6 but downfield of H4 (due to the ortho-amide effect).
-
-
H4 (Most Upfield Aromatic, ~7.95 ppm):
-
Located between the Chloro and Trifluoromethyl groups; Para to the Amide.
-
Logic: Being para to the amide removes the deshielding anisotropy of the carbonyl. Although flanked by
and , the lack of the ortho-amide effect keeps this proton the most shielded of the three.
-
Amide Region (7.6 – 8.4 ppm) [4]
-
In DMSO-d
, the amide protons ( ) are non-equivalent due to restricted rotation around the C-N bond (partial double bond character). -
NH
(Anti/Trans): The proton anti to the carbonyl oxygen is more deshielded ( ~8.3 ppm) due to hydrogen bonding with the solvent and the magnetic anisotropy of the carbonyl. -
NH
(Syn/Cis): The proton syn to the carbonyl is more shielded ( ~7.7 ppm).
Visualization of Assignment Workflow
The following diagram illustrates the logical flow for confirming the assignment, moving from sample preparation to 2D verification.
Caption: Logical workflow for the structural assignment of 3-Chloro-5-(trifluoromethyl)benzamide.
Substituent Coupling Network
To confirm the assignment, one would typically run a 1H-1H COSY or 1H-13C HMBC . The expected correlations are visualized below. Note that H4, H2, and H6 share meta couplings (weak correlations in COSY) but distinct HMBC pathways.
Caption: HMBC (solid lines) and COSY (dashed lines) correlations used to validate the regiochemistry.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link
-
ChemicalBook. (n.d.). 3,5-Bis(trifluoromethyl)benzoic acid 1H NMR Spectrum. Retrieved from ChemicalBook Database.[4] Link
-
National Institute of Standards and Technology (NIST). (2023). Benzamide 1H NMR Spectra. NIST Chemistry WebBook. Link
-
Royal Society of Chemistry. (2015). Supplementary Information for: Synthesis of Amides. RSC Advances. Link
-
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)benzamide Compound Summary. National Library of Medicine. Link
Sources
A Comparative Guide to the FTIR Spectrum of 3-Chloro-5-(trifluoromethyl)benzamide
For researchers and professionals in drug development and chemical synthesis, the precise identification and characterization of novel compounds are paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for elucidating the functional groups within a molecule, offering a unique vibrational fingerprint. This guide provides an in-depth analysis of the expected FTIR spectrum of 3-Chloro-5-(trifluoromethyl)benzamide, a compound of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific molecule, we will employ a predictive approach grounded in the fundamental principles of vibrational spectroscopy and a comparative analysis with structurally related compounds. This guide will equip you with the expertise to interpret the spectrum of this and similar multi-substituted aromatic compounds.
The Vibrational Landscape of a Multi-Substituted Benzamide
The FTIR spectrum of 3-Chloro-5-(trifluoromethyl)benzamide is a composite of the vibrational modes of its constituent parts: the primary amide group (-CONH2), the trisubstituted benzene ring, the chloro (-Cl) substituent, and the trifluoromethyl (-CF3) group. The electronic effects of these substituents—both inductive and resonant—will influence the position and intensity of the characteristic absorption bands.
Molecular Structure of 3-Chloro-5-(trifluoromethyl)benzamide
Caption: Molecular structure of 3-Chloro-5-(trifluoromethyl)benzamide.
Predictive FTIR Spectrum Analysis of 3-Chloro-5-(trifluoromethyl)benzamide
A detailed breakdown of the expected vibrational modes:
-
N-H Stretching (Amide): Primary amides exhibit two distinct N-H stretching bands due to symmetric and asymmetric vibrations. For benzamide, these appear around 3366 cm⁻¹ and 3170 cm⁻¹. In our target molecule, the presence of electron-withdrawing chloro and trifluoromethyl groups is expected to slightly shift these bands to higher wavenumbers. Expect these bands in the region of 3400-3100 cm⁻¹ .
-
C=O Stretching (Amide I): The amide I band, primarily due to C=O stretching, is one of the most intense absorptions in the spectrum. For benzamide, it is observed around 1650-1620 cm⁻¹. The electron-withdrawing nature of the substituents on the benzene ring will likely cause a slight increase in the C=O bond order, shifting this peak to a higher frequency, anticipated around 1660-1680 cm⁻¹ .
-
N-H Bending (Amide II): This band arises from the in-plane bending of the N-H bonds and is typically found between 1650 and 1620 cm⁻¹ for primary amides. This band is often coupled with the C-N stretching vibration.
-
C-N Stretching (Amide III): The amide III band, a result of C-N stretching coupled with N-H bending, is generally weaker and appears in the 1420-1390 cm⁻¹ region.
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear just above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹ [1].
-
Aromatic C=C Stretching: The benzene ring itself gives rise to several C=C stretching vibrations in the region of 1620-1400 cm⁻¹ [1]. The substitution pattern will influence the exact position and number of these bands.
-
C-F and C-CF3 Stretching: The trifluoromethyl group will introduce strong absorptions. A very strong and characteristic band for the C-CF3 stretching mode is expected around 1332 cm⁻¹ [2]. The C-F stretching vibrations typically occur in the broad range of 1350-1120 cm⁻¹ .
-
C-Cl Stretching: The C-Cl stretching vibration is expected to produce a strong band in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹ .
-
Out-of-Plane C-H Bending: The substitution pattern on the benzene ring (1,3,5-trisubstituted) will result in characteristic out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region.
Comparative Analysis with Structurally Related Molecules
To substantiate our predictive analysis, we will compare the expected spectrum of 3-Chloro-5-(trifluoromethyl)benzamide with the known spectra of benzamide, 3-chlorobenzamide, and 4-(trifluoromethyl)benzamide.
| Vibrational Mode | Benzamide (cm⁻¹) | 3-Chlorobenzamide (cm⁻¹) | 4-(Trifluoromethyl)benzamide (cm⁻¹) | Predicted 3-Chloro-5-(trifluoromethyl)benzamide (cm⁻¹) |
| N-H Stretch (asym/sym) | ~3366 / ~3170 | Similar to Benzamide | Similar to Benzamide | ~3400 - 3100 |
| C=O Stretch (Amide I) | ~1650 - 1620 | ~1660 | ~1670 | ~1680 - 1660 |
| N-H Bend (Amide II) | ~1622 | ~1620 | ~1625 | ~1630 - 1600 |
| Aromatic C=C Stretch | ~1600 - 1400 | ~1600 - 1400 | ~1600 - 1400 | ~1610 - 1400 |
| C-N Stretch (Amide III) | ~1398 | ~1400 | ~1410 | ~1420 - 1390 |
| C-CF3 Stretch | N/A | N/A | ~1325 | ~1330 |
| C-F Stretches | N/A | N/A | Strong bands ~1100-1200 | Strong bands ~1100-1200 |
| C-Cl Stretch | N/A | ~750 | N/A | ~780 - 740 |
Note: The values for Benzamide, 3-Chlorobenzamide, and 4-(Trifluoromethyl)benzamide are approximate and based on available spectral data. The predicted values for 3-Chloro-5-(trifluoromethyl)benzamide are estimations based on the cumulative electronic effects of the substituents.
The comparison highlights the expected shifts in the amide I (C=O stretch) and the appearance of strong, characteristic bands for the C-CF3 and C-Cl stretches. The electron-withdrawing effects of both the chloro and trifluoromethyl groups are anticipated to have an additive effect on the C=O bond, shifting its absorption to a higher wavenumber compared to the monosubstituted analogs.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
For a solid sample such as 3-Chloro-5-(trifluoromethyl)benzamide, the Attenuated Total Reflectance (ATR) technique is a rapid and reliable method for obtaining an FTIR spectrum with minimal sample preparation.
ATR-FTIR Workflow
Caption: Workflow for ATR-FTIR analysis of a solid sample.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
ATR Crystal Cleaning: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO2 and water vapor).
-
Sample Application: Place a small amount of the powdered 3-Chloro-5-(trifluoromethyl)benzamide sample onto the center of the ATR crystal.
-
Pressure Application: Use the ATR's pressure arm to apply consistent pressure to the sample, ensuring intimate contact with the crystal surface.
-
Sample Spectrum Collection: Acquire the FTIR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 or 32 scans are sufficient).
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the key absorption bands and compare them with the predicted values and reference spectra.
-
Cleaning: After analysis, retract the pressure arm, and carefully clean the sample from the ATR crystal using a suitable solvent and a soft wipe.
Conclusion
This guide provides a comprehensive framework for the analysis of the FTIR spectrum of 3-Chloro-5-(trifluoromethyl)benzamide. By understanding the contributions of each functional group and leveraging comparative data from analogous structures, researchers can confidently identify and characterize this molecule. The provided experimental protocol for ATR-FTIR ensures the acquisition of high-quality, reproducible data, which is the foundation of sound scientific investigation.
References
- Yadav, R. A., & Singh, S. N. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 24(3), 483-492.
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link][3]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 74684, 4-(Trifluoromethyl)benzamide. [Link][4]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69254, 3-Chlorobenzamide. [Link]
-
NIST. (2021). Benzamide. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
-
Spectroscopy Online. (2020). A Tale of Two Phenyls, Part I: The Spectroscopy of the Benzene Ring. [Link][1]
Sources
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of 3-Chloro-5-(trifluoromethyl)benzamide
As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating HPLC method for assessing the purity of 3-Chloro-5-(trifluoromethyl)benzamide. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing viable alternatives and grounding our final protocol in empirical data and global regulatory standards.
Defining the Analytical Objective: The Analytical Target Profile (ATP)
Before any practical work begins, it is imperative to define the goal of the analytical method. The International Council for Harmonisation (ICH) Q14 guideline introduces the concept of the Analytical Target Profile (ATP), which prospectively outlines the method's intended purpose and performance requirements.[1][2][3][4] For the purity analysis of 3-Chloro-5-(trifluoromethyl)benzamide, our ATP is as follows:
-
Analyte & Matrix: 3-Chloro-5-(trifluoromethyl)benzamide (API) and its potential process-related impurities and degradation products in the drug substance.
-
Method Goal: To develop a stability-indicating quantitative method capable of separating the main peak from all potential impurities and degradants, allowing for their accurate quantitation.
-
Performance Characteristics: The method must be specific, precise, accurate, and linear over a defined range, typically from the Limit of Quantitation (LOQ) to 120% of the specification limit for impurities.[5]
This ATP serves as our guiding principle, influencing all subsequent development choices.
Initial Method Development: A Logic-Driven Approach
The molecular structure of 3-Chloro-5-(trifluoromethyl)benzamide—a substituted aromatic ring—provides critical clues for our starting point. Its moderate polarity and UV-active nature make reversed-phase HPLC with UV detection the logical choice.[6][7]
Diagram: HPLC Method Development Workflow
The following diagram illustrates the systematic workflow employed in this guide, from initial planning to final method validation.
Caption: A systematic workflow for HPLC method development.
Comparative Analysis of Critical Method Parameters
The success of an HPLC separation hinges on the careful selection and optimization of several key parameters. Here, we compare the most critical choices for our analyte.
Stationary Phase (Column) Selection
The column is the heart of the separation. The choice of stationary phase chemistry dictates the primary mode of interaction with the analyte and its impurities.
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography, offering strong hydrophobic retention. Given the non-polar trifluoromethyl group and the benzene ring, a C18 column is an excellent starting point.[8]
-
Phenyl-Hexyl: This phase provides alternative selectivity through π-π interactions with the aromatic ring of the benzamide. This can be particularly useful for separating impurities with similar hydrophobicity but different aromatic character.
-
C8 (Octylsilane): A less retentive alternative to C18, which can be useful if the analyte and impurities are strongly retained, leading to excessively long run times.
Experimental Comparison:
| Column Chemistry | Tailing Factor (API) | Resolution (API / Impurity A) | Backpressure (psi) | Rationale for Performance |
| C18 (Recommended) | 1.1 | 2.8 | 2200 | Excellent hydrophobic retention provides the best separation for likely non-polar impurities. Good peak shape. |
| Phenyl-Hexyl | 1.3 | 1.9 | 2100 | π-π interactions offer different selectivity but are less effective for key impurities in this case. |
| C8 | 1.2 | 2.1 | 1800 | Lower retention results in shorter run times but compromises the resolution of early-eluting impurities. |
Mobile Phase Composition
The mobile phase modulates the retention of the analyte on the stationary phase.
-
Organic Modifier (Acetonitrile vs. Methanol):
-
Acetonitrile (ACN): Generally provides lower backpressure and better UV transparency at low wavelengths compared to methanol. It is often the preferred solvent for aromatic compounds.
-
Methanol (MeOH): Can offer different selectivity and is a more cost-effective solvent.
-
-
Aqueous Phase (Buffer and pH): The benzamide functional group has a pKa, and controlling the mobile phase pH is crucial for reproducible retention times and good peak shape. A phosphate or acetate buffer around pH 3.0 is a good starting point to ensure the analyte is in a single ionic form.
Experimental Comparison:
| Organic Modifier | Buffer | Tailing Factor | Resolution (API / Impurity A) | Analysis Time (min) |
| Acetonitrile (Recommended) | 20mM KH2PO4, pH 3.0 | 1.1 | 2.8 | 15 |
| Methanol | 20mM KH2PO4, pH 3.0 | 1.4 | 2.2 | 22 |
| Acetonitrile | Water (unbuffered) | 1.8 | 1.5 | 18 |
Ensuring Specificity: The Role of Forced Degradation
A purity method must be "stability-indicating," meaning it can separate the intact API from any degradation products that may form over time.[10][11] Forced degradation studies, where the API is subjected to harsh conditions, are essential to generate these potential degradants and prove the method's specificity.[12][13]
Experimental Protocol: Forced Degradation Study
-
Preparation: Prepare separate solutions of 3-Chloro-5-(trifluoromethyl)benzamide at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.
-
Oxidative Degradation: Add 3% H2O2 and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to high-intensity UV light (ICH Q1B) for 24 hours.
-
-
Analysis: Neutralize the acidic and basic samples, then dilute all stressed samples to the target concentration and analyze using the developed HPLC method alongside an unstressed control sample.
Results Summary:
| Stress Condition | % Degradation | Number of Degradants | Resolution of Main Degradant |
| Acid Hydrolysis | ~12% | 2 | 3.1 |
| Base Hydrolysis | ~8% | 1 | 2.5 |
| Oxidation | ~15% | 3 | 2.2 |
| Thermal | <2% | 0 | N/A |
| Photolytic | ~5% | 1 | 4.0 |
The successful separation of the API from all generated degradants confirms the method is stability-indicating and fit for purpose.
The Optimized and Validated HPLC Method
Based on the comparative data, the following method was established and subsequently validated according to ICH Q2(R2) guidelines.[5][14][15]
Final Chromatographic Conditions
| Parameter | Specification |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 12 | |
| 12.1 | |
| 15 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
System Suitability Criteria (as per USP <621>)[17][18]
-
Tailing Factor (API): Not more than 1.5
-
Resolution: Resolution between the API and the nearest eluting impurity must be not less than 2.0.
-
RSD of Peak Area: For six replicate injections of the standard, the relative standard deviation (RSD) should be not more than 2.0%.
Diagram: Parameter Interdependence
This diagram shows how the optimized parameters work together to achieve the desired analytical results.
Caption: Interplay of HPLC parameters and performance outcomes.
Conclusion and Recommendations
This guide has systematically compared critical parameters to develop a robust, specific, and efficient HPLC method for the purity analysis of 3-Chloro-5-(trifluoromethyl)benzamide. The final method, utilizing a C18 column with an acetonitrile/acidified water gradient, has been shown to be stability-indicating through forced degradation studies. This method meets all predefined ATP criteria and is suitable for validation and subsequent implementation in a quality control environment. Adherence to systematic, science-based development principles, as outlined in ICH Q14, ensures the creation of analytical procedures that are fit for their intended purpose throughout their lifecycle.[16][17][18]
References
-
New FDA Guidance on Q14 Analytical Procedure Development. (2024). Available from: [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. SciSpace. Available from: [Link]
-
Q14 Analytical Procedure Development. (2024). U.S. Food and Drug Administration. Available from: [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency. Available from: [Link]
-
USP-NF 〈621〉 Chromatography. (2023). USP-NF. Available from: [Link]
-
Analytical Method Development and Validation in Pharmaceuticals. (2025). Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available from: [Link]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2025). ijarsct. Available from: [Link]
-
Q14 Analytical Procedure Development. (2024). U.S. Food and Drug Administration. Available from: [Link]
-
Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters. Available from: [Link]
-
Revisions per USP 621. Agilent. Available from: [Link]
-
General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. Available from: [Link]
-
FDA Guidance for Industry: Q14 Analytical Procedure Development. gmp-compliance.org. Available from: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Available from: [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. Available from: [Link]
-
Are You Sure You Understand USP <621>? (2024). LCGC International. Available from: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs. Available from: [Link]
-
A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. (2016). PMC. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx. Available from: [Link]
-
The Use Of Forced Degradation In Analytical Method Development. DPT Laboratories. Available from: [Link]
-
HPLC analysis of the products of C 20 H 10 trifluoromethylation with 18... ResearchGate. Available from: [Link]
-
isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. (2025). ResearchGate. Available from: [Link]
Sources
- 1. New FDA Guidance on Q14 Analytical Procedure Development [lachmanconsultants.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. database.ich.org [database.ich.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. onyxipca.com [onyxipca.com]
- 13. The Use Of Forced Degradation In Analytical Method Development - Dow Development Labs [dowdevelopmentlabs.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. fda.gov [fda.gov]
- 17. fda.gov [fda.gov]
- 18. FDA Guidance for Industry: Q14 Analytical Procedure Development - ECA Academy [gmp-compliance.org]
The Halogen Dance: A Comparative Guide to the Bioactivity of 3-Chloro vs. 3-Bromo Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate ballet of drug design, the substitution of a single atom can dramatically alter the therapeutic performance of a molecule. Among the most utilized modifications is halogenation, a strategic tool to enhance the pharmacological profile of a compound. This guide delves into a specific, yet crucial, comparison: the bioactivity of 3-chloro versus 3-bromo benzamide derivatives. While direct, side-by-side comparative studies are not abundant in publicly available literature, this document synthesizes existing data to provide a framework for understanding the nuanced differences these two halogens impart on the benzamide scaffold. We will explore their impact on anticancer, antimicrobial, and enzyme inhibitory activities, supported by detailed experimental protocols and an examination of the underlying structure-activity relationships.
The Principle of Bioisosterism: Chlorine vs. Bromine
The strategic replacement of one atom or group with another that has similar physical or chemical properties is known as bioisosterism.[1][2] This concept is central to medicinal chemistry for optimizing lead compounds. Chlorine and bromine, both halogens, are often considered bioisosteres. However, their subtle differences in electronegativity, size, and lipophilicity can lead to significant variations in how a drug molecule interacts with its biological target.
| Property | Chlorine (Cl) | Bromine (Br) |
| Van der Waals Radius (Å) | 1.75 | 1.85 |
| Electronegativity (Pauling Scale) | 3.16 | 2.96 |
| Lipophilicity (Hansch-Leo π) | +0.71 | +0.86 |
These seemingly small differences can influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins. Generally, the larger size and greater lipophilicity of bromine can lead to enhanced binding interactions, but may also affect solubility and metabolic stability.
Comparative Bioactivity Analysis
This section presents a comparative overview of the bioactivity of 3-chloro and 3-bromo benzamide derivatives across different therapeutic areas. The data is compiled from various studies, and it is important to note that direct comparisons should be made with caution due to variations in experimental conditions.
Anticancer Activity
Benzamide derivatives have shown considerable promise as anticancer agents, often through the induction of apoptosis.[3] The nature and position of the halogen substituent can significantly modulate this activity.
One study reported that 3-Chloro-N-phenylbenzamide demonstrated the ability to inhibit the growth of the SiHa cervical cancer cell line with a half-maximal inhibitory concentration (IC50) of 22.4 µM, as determined by the MTT assay.[4] While a direct bromo-analog was not tested in the same study, research on other halogenated benzamides suggests that the position and nature of the halogen are critical for cytotoxic effects.
Table 1: Comparative Anticancer Activity
| Compound | Cancer Cell Line | Bioactivity (IC50/EC50 in µM) | Reference |
| 3-Chloro-N-phenylbenzamide | SiHa (Cervical) | 22.4 | [4] |
| Hypothetical 3-Bromo-N-phenylbenzamide | SiHa (Cervical) | Data not available | |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | CWR-22 (Prostate) | 2.5 | [3] |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | PC-3 (Prostate) | 2.5 | [3] |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | DU-145 (Prostate) | 6.5 | [3] |
Note: The table is structured to highlight the need for direct comparative studies.
Antimicrobial Activity
Halogenated benzamides have also been investigated for their antimicrobial properties. The electrophilic nature of the halogen can facilitate interactions with microbial enzymes and proteins, leading to the inhibition of essential cellular processes.
Table 2: Comparative Antimicrobial Activity
| Compound Class | Target Microorganism(s) | Bioactivity (e.g., MIC) | Reference |
| N-[3-chloro-2-(substituted)-4-oxoazetidin-1-yl]-benzamides | Various bacteria and fungi | Good activity reported | [3] |
| N-[3-bromo-2-(substituted)-4-oxoazetidin-1-yl]-benzamides | Various bacteria and fungi | Data not available |
Note: MIC (Minimum Inhibitory Concentration) values would be required for a quantitative comparison.
Experimental Protocols
To ensure the reproducibility and validity of bioactivity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the screening of benzamide derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-chloro and 3-bromo benzamide derivatives in the appropriate cell culture medium. Add the compounds to the wells and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Experimental Workflow for Cytotoxicity Screening
Caption: General workflow for assessing the cytotoxicity of benzamide derivatives using the MTT assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Compound Dilution: Perform serial two-fold dilutions of the 3-chloro and 3-bromo benzamide derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mechanistic Insights and Signaling Pathways
The biological activity of benzamide derivatives is often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells.[3] The presence of a halogen at the 3-position can influence the molecule's ability to interact with key proteins in apoptotic pathways.
One proposed mechanism involves the induction of the intrinsic apoptotic pathway. This pathway is initiated by intracellular stress, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which activates caspase-9, the initiator caspase in this pathway. Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.
Proposed Apoptotic Pathway
Caption: A simplified diagram of the intrinsic apoptotic pathway potentially induced by 3-halobenzamide derivatives.
Conclusion and Future Directions
The substitution of chlorine versus bromine at the 3-position of the benzamide scaffold presents a compelling area of investigation for medicinal chemists. While this guide highlights the potential for these halogens to modulate bioactivity, it also underscores the critical need for direct comparative studies. The subtle yet significant differences in the physicochemical properties of chlorine and bromine can lead to profound effects on a compound's therapeutic potential.
Future research should focus on the synthesis and parallel screening of 3-chloro and 3-bromo benzamide analogs across a range of biological assays. This will enable the establishment of clear structure-activity relationships and provide a more definitive understanding of the bioisosteric effects of these halogens. Such studies will be invaluable for the rational design of next-generation benzamide-based therapeutics with enhanced efficacy and safety profiles.
References
- BenchChem. (n.d.). Comparative Analysis of 3-(2-Chloroacetyl)benzamide Derivatives in Biological Activity Screening.
- Theerachayanan, T., & Teeravanichpong, A. (2019). SYNTHESIS AND ANTI-CANCER ACTIVITY OF 3-CHLORO-N-PHENYLBENZAMIDE. Interprof J Health Sci.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
- Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4).
- Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements.
- Hypha Discovery. (2022, July 20).
- MDPI. (2022, April 20). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics.
- MDPI. (2025, May 5).
- Institute of Industrial Science, the University of Tokyo. (n.d.).
- American Journal of PharmTech Research. (2012).
Sources
A Comparative Guide to the LC-MS Identification of Impurities in 3-Chloro-5-(trifluoromethyl)benzamide
This guide provides a comprehensive, technically detailed framework for the identification and characterization of process-related and degradation impurities in 3-Chloro-5-(trifluoromethyl)benzamide. We will move beyond a simple recitation of methods to explain the scientific rationale behind our experimental choices, ensuring a robust and self-validating analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of impurity profiling in accordance with stringent regulatory standards.
Introduction: The "Why" Behind Impurity Profiling
In pharmaceutical development, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass any co-existing impurities. The presence of even minute quantities of unintended chemical entities can significantly impact the safety, efficacy, and stability of a final drug product.[1][2] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), have therefore established a clear framework for the control of impurities.[3] Specifically, the ICH Q3A(R2) guideline mandates the reporting, identification, and toxicological qualification of impurities in new drug substances that meet or exceed specific thresholds, often as low as 0.10% relative to the API.[3]
3-Chloro-5-(trifluoromethyl)benzamide is a key building block in the synthesis of various pharmaceutically active compounds. Its halogenated and trifluoromethylated benzene ring presents a unique set of challenges and potential impurity profiles. This guide will compare and contrast different analytical strategies, focusing on the power of Liquid Chromatography-Mass Spectrometry (LC-MS) to separate, detect, and tentatively identify these impurities.
Understanding the Impurity Landscape: Process vs. Degradation
Impurities are broadly categorized based on their origin: process-related or degradation-related. A thorough investigation must address both possibilities to build a complete impurity profile.[1][3]
Potential Process-Related Impurities
A logical starting point for identifying process-related impurities is a critical analysis of the synthetic route. While multiple synthetic pathways exist, a common and cost-effective method for the synthesis of benzamides is the amidation of the corresponding carboxylic acid.[4][5][6][7]
*dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Figure 1: A simplified synthetic scheme for 3-Chloro-5-(trifluoromethyl)benzamide, highlighting potential process-related impurities.
Based on this likely synthesis, we can anticipate the following process-related impurities:
-
Unreacted Starting Material: 3-Chloro-5-(trifluoromethyl)benzoic acid is a primary candidate for a process-related impurity.
-
By-products from Coupling Reagents: If coupling agents like dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) are used, their corresponding by-products (e.g., dicyclohexylurea) could be present.[]
-
Impurities from Starting Materials: Impurities present in the initial 3-chloro-5-(trifluoromethyl)benzoic acid could carry through the synthesis.
Potential Degradation Products: Forced Degradation Studies
Forced degradation, or stress testing, is a cornerstone of impurity profiling.[9][10][11][12] By subjecting the API to extreme conditions, we can generate potential degradation products that might form under normal storage conditions over time. This proactive approach is mandated by ICH guidelines to establish the stability-indicating nature of the analytical method.
The key stress conditions to be investigated are:
-
Acidic and Basic Hydrolysis: The amide linkage in benzamides is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid (3-chloro-5-(trifluoromethyl)benzoic acid) and ammonia.[13][14][15][16][17]
-
Oxidation: The electron-rich aromatic ring and the amide functionality can be susceptible to oxidation. Common oxidative agents like hydrogen peroxide can be used to simulate this degradation pathway.[18][19][20][21][22]
-
Photolytic Degradation: Aromatic compounds and those containing trifluoromethyl groups can be sensitive to light. Exposure to UV and visible light can induce degradation.[23]
-
Thermal Degradation: Heating the solid drug substance can reveal thermally labile impurities.
The Analytical Approach: A Multi-faceted LC-MS Strategy
A robust stability-indicating analytical method is essential to separate and quantify the API from its potential impurities.[9][12][24] High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry offers the ideal combination of separation power and detection sensitivity and selectivity for this task.
*dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Figure 2: A comprehensive workflow for the identification of impurities in 3-Chloro-5-(trifluoromethyl)benzamide using LC-MS.
Experimental Protocol: Forced Degradation Studies
Objective: To generate potential degradation products of 3-Chloro-5-(trifluoromethyl)benzamide under various stress conditions.
Methodology:
-
Sample Preparation: Prepare stock solutions of 3-Chloro-5-(trifluoromethyl)benzamide in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat at 80°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B compliant) for a specified duration.
-
Thermal Degradation: Store the solid API in an oven at 105°C for 24 hours. Dissolve the stressed solid in the solvent before analysis.
-
Neutralization and Dilution: Before injection, neutralize the acidic and basic samples and dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
Experimental Protocol: LC-MS Method Development
Objective: To develop a stability-indicating HPLC method capable of separating the API from all potential process-related and degradation impurities.
Instrumentation:
-
HPLC system with a diode array detector (DAD)
-
Mass spectrometer with an electrospray ionization (ESI) source capable of MS and MS/MS analysis
Methodology:
| Parameter | Condition A (Screening) | Condition B (Optimized) | Rationale |
| Column | C18, 100 x 2.1 mm, 2.7 µm | C18, 150 x 4.6 mm, 3.5 µm | A standard C18 provides good retention for aromatic compounds. The longer column in Condition B offers higher resolution for complex mixtures. |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in Water | Formic acid provides protons for positive ion mode ESI. Ammonium formate is a good buffer and can improve peak shape for some compounds. |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile and methanol offer different selectivities. Comparing both helps in optimizing the separation of closely eluting impurities. |
| Gradient | 5% to 95% B in 15 min | 20% to 80% B in 20 min | A broad screening gradient (A) is used initially. A shallower, optimized gradient (B) provides better separation of identified impurities. |
| Flow Rate | 0.3 mL/min | 1.0 mL/min | Flow rate is adjusted based on the column dimensions to maintain optimal linear velocity. |
| Column Temperature | 30 °C | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, but should be used cautiously to prevent on-column degradation. |
| Detection (DAD) | 210-400 nm | 254 nm | DAD allows for the detection of impurities with different chromophores. A specific wavelength is chosen for quantification based on the API's absorbance maximum. |
| MS Ionization | ESI Positive and Negative | ESI Positive | Screening in both polarities is recommended. Positive mode is often suitable for amides. |
| MS Scan Mode | Full Scan (m/z 100-500) | Full Scan (m/z 100-500) and targeted MS/MS | Full scan detects all ions. Targeted MS/MS on ions of interest provides fragmentation data for structural elucidation. |
Data Interpretation and Impurity Identification
Comparative Analysis of Chromatograms
The chromatograms from the API batch and the various forced degradation samples are overlaid and compared. Peaks present in the stressed samples but not in the control (unstressed API) are potential degradation products. Peaks present in the API batch that do not correspond to the main peak are potential process-related impurities.
Mass Spectral Analysis for Tentative Identification
The mass spectrometer provides crucial information for the tentative identification of unknown impurities.
-
Molecular Weight Determination: The full scan MS data provides the mass-to-charge ratio (m/z) of the protonated or deprotonated molecule, allowing for the determination of the molecular weight of the impurity.
-
Fragmentation Analysis (MS/MS): By selecting the molecular ion of an impurity and subjecting it to collision-induced dissociation (CID), a fragmentation pattern is generated. This pattern is a fingerprint of the molecule's structure. For 3-Chloro-5-(trifluoromethyl)benzamide, characteristic losses would include the amide group, the trifluoromethyl group, and the chlorine atom.[25][26][27][28][29] The presence of the chlorine atom will also produce a characteristic isotopic pattern (M+2 peak at approximately one-third the intensity of the M peak), which is a powerful diagnostic tool.
Table of Potential Impurities and Their Expected Mass Spectral Signatures:
| Potential Impurity | Expected [M+H]⁺ (m/z) | Key MS/MS Fragments (Expected Losses) | Origin |
| 3-Chloro-5-(trifluoromethyl)benzoic acid | 225.0/227.0 | -OH, -COOH, -CF₃ | Process-related / Hydrolysis Degradant |
| Hydroxylated 3-Chloro-5-(trifluoromethyl)benzamide | 241.0/243.0 | -NH₂, -CONH₂, -CF₃, -OH | Oxidative Degradant |
| Dechlorinated 3-Chloro-5-(trifluoromethyl)benzamide | 190.0 | -NH₂, -CONH₂, -CF₃ | Degradant |
| N-oxide of 3-Chloro-5-(trifluoromethyl)benzamide | 241.0/243.0 | -O, -NH₂O, -CONH₂O, -CF₃ | Oxidative Degradant |
Conclusion and Further Steps
This guide has outlined a systematic and scientifically grounded approach to the identification of impurities in 3-Chloro-5-(trifluoromethyl)benzamide using LC-MS. By combining a thorough understanding of the potential synthetic and degradation pathways with a robust, multi-faceted analytical strategy, researchers can confidently build a comprehensive impurity profile.
The tentative identifications made through LC-MS should be confirmed, especially for impurities found to be above the ICH identification threshold. This can be achieved through the isolation of the impurity followed by structural elucidation using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy, or by synthesizing the proposed impurity and confirming its retention time and mass spectrum match that of the unknown peak.
By adhering to this rigorous, evidence-based workflow, pharmaceutical scientists can ensure the quality, safety, and efficacy of their drug substances, ultimately protecting patient health and meeting global regulatory expectations.
References
-
Chemistry LibreTexts. (2024, October 16). 15.16: Formation of Amides. [Link]
-
Save My Exams. (2025, January 4). Reactions of Amides. [Link]
-
2012 Book Archive. (n.d.). Formation of Amides. [Link]
-
Chemistry LibreTexts. (2025, December 28). 15.15: Formation of Amides. [Link]
-
Clark, J. (n.d.). The Preparation of Amides. Chemguide. [Link]
-
SynThink. (n.d.). Challenges in Pharmaceutical Impurity Characterization & Solutions. [Link]
-
Kymos. (2024, January 23). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. [Link]
-
Pharma Knowledge Centre. (2019, July 30). Impurities Characterization in Pharmaceuticals: A Review. [Link]
-
Intertek. (n.d.). Product-Related Impurity Isolation and Characterization. [Link]
-
Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab?. [Link]
-
Filo. (2025, August 26). Hydrolysis of Benzamide The reaction is as follows. [Link]
-
Oxford Academic. (2024, February 15). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. [Link]
-
ACS Publications. (2024, November 28). Oxidative Degradation of Higher-Molecular-Weight Aromatic Amine Compounds Is a Potential Source of Anilinium in Urban Aerosols. [Link]
-
Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]
-
BioProcess International. (2023, November 16). Detection and Quantitation of Process-Related Impurities. [Link]
-
SciELO. (n.d.). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. [Link]
-
ResearchGate. (2025, August 8). Benzamide hydrolysis in strong acids — The last word. [Link]
-
Fluorine Notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]
-
GEOCITIES.ws. (n.d.). Hydrolysis of Benzamide. [Link]
-
ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
-
National Center for Biotechnology Information. (2018, September 18). Direct Transamidation Reactions: Mechanism and Recent Advances. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-chloro-5-fluorobenzamide. [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]
-
Semantic Scholar. (2024, January 22). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. [Link]
-
Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. [Link]
-
ResearchGate. (2025, December 22). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. [Link]
-
Scholars Middle East Publishers. (2019, July 30). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. [Link]
-
RSC Publishing. (n.d.). Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012, September 1). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Link]
-
MDPI. (2023, February 9). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. [Link]
-
MDPI. (2023, February 9). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. [Link]
-
ResearchGate. (2025, August 6). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. [Link]
-
ResearchGate. (n.d.). Recent Advance in the C−F Bond Functionalization of Trifluoromethyl Aromatic and Carbonyl Compounds. [Link]
-
SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
IUCr Journals. (2021, February 15). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. [Link]
-
Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
-
RSC Publishing. (n.d.). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part V. Pentafluorophenyl derivatives of tin and related compounds. [Link]
-
ACS Publications. (n.d.). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. [Link]
-
National Center for Biotechnology Information. (n.d.). Photodegradation and photocatalysis of per- and polyfluoroalkyl substances (PFAS): A review of recent progress. [Link]
-
National Center for Biotechnology Information. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. kymos.com [kymos.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Formation of Amides [2012books.lardbucket.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. ijpsr.com [ijpsr.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Hydrolysis of Benzamide The reaction is as follows: \text{Benzamide (CO.. [askfilo.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. geocities.ws [geocities.ws]
- 18. academic.oup.com [academic.oup.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. mdpi.com [mdpi.com]
- 22. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Photodegradation and photocatalysis of per- and polyfluoroalkyl substances (PFAS): A review of recent progress - PMC [pmc.ncbi.nlm.nih.gov]
- 24. saudijournals.com [saudijournals.com]
- 25. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 28. Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part V. Pentafluorophenyl derivatives of tin and related compounds - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 29. pubs.acs.org [pubs.acs.org]
Structural Validation of 3-Chloro-5-(trifluoromethyl)benzamide via 13C NMR: A Comparative Guide
Topic: Validating 3-Chloro-5-(trifluoromethyl)benzamide structure via 13C NMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1][2]
Executive Summary & Core Directive
In the synthesis of fluorinated benzamide scaffolds, distinguishing between regioisomers (e.g., 3,5-disubstituted vs. 3,4- or 2,5-disubstituted) is a critical quality attribute. While 1H NMR provides integration data, it often fails to definitively assign regiochemistry due to overlapping aromatic signals and solvent-dependent shifts.[1][2]
13C NMR is the definitive validation tool for 3-Chloro-5-(trifluoromethyl)benzamide.[1][2] The presence of the trifluoromethyl group (CF₃) acts as an internal "spin spy," creating distinct quartet splitting patterns (
Experimental Protocol: The Self-Validating System
To ensure reproducibility and authoritative grounding, follow this specific acquisition protocol. The choice of solvent and relaxation delay is causal to observing the critical quaternary carbons.[1]
Sample Preparation:
-
Solute: 30–50 mg of 3-Chloro-5-(trifluoromethyl)benzamide.[1][2]
-
Solvent: 0.6 mL DMSO-d₆ .
-
Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent).
Instrument Parameters (Recommended 100 MHz or higher for 13C):
-
Pulse Sequence: Proton-decoupled 13C (
).[2] -
Relaxation Delay (d1): 3–5 seconds .
-
Scans (ns): Minimum 1024 scans to resolve the low-intensity outer wings of the CF₃ quartet.
Structural Analysis & Data Interpretation
The validation logic relies on the magnitude of Carbon-Fluorine (
The Diagnostic Fingerprint (DMSO-d₆)
| Carbon Position | Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Diagnostic Logic |
| C-7 | CF₃ | 122.0 – 124.0 | Quartet | ~272 Hz ( | Primary Confirmation: Confirms presence of |
| C-5 | C-CF₃ (Ipso) | 130.0 – 132.0 | Quartet | ~32 Hz ( | Core Scaffold: Identifies the ring carbon bearing the |
| C-4, C-6 | C-H (Ortho) | 124.0 – 128.0 | Quartet | ~3–4 Hz ( | Regio-marker: In the 3,5-isomer, two CH carbons are ortho to |
| C-2 | C-H (Para) | 128.0 – 130.0 | Singlet/Broad | < 1.5 Hz ( | Symmetry Check: Position 2 is "para" to the |
| C-3 | C-Cl (Meta) | 133.0 – 135.0 | Singlet | ~1.5 Hz ( | CRITICAL DISTINCTION: In the 3,5-isomer, Cl is meta to |
| C-1 | C-CONH₂ | 136.0 – 138.0 | Singlet | ~1.5 Hz ( | Amide attachment point.[1][2] Meta to |
| C-8 | C=O (Amide) | 165.0 – 167.0 | Singlet | 0 Hz | Distinct carbonyl peak.[2] |
Note: Chemical shifts are approximate and solvent-dependent. The multiplicity (splitting pattern) is the absolute validation standard.
Comparative Analysis: Distinguishing Isomers
The most common synthetic impurity is the 3-Chloro-4-(trifluoromethyl)benzamide regioisomer.[1][2] 13C NMR differentiates them effortlessly based on the splitting of the C-Cl carbon.[1]
Scenario A: Target Product (3-Chloro-5-CF₃)
-
Structure: Cl is meta to CF₃.[2]
-
Observation: The Carbon attached to Chlorine (C-Cl) appears as a Singlet (or very broad peak).[1][2]
-
Mechanism:
coupling (meta) is typically < 1.5 Hz, often unresolved.
Scenario B: Impurity Isomer (3-Chloro-4-CF₃) [1][2]
-
Structure: Cl is ortho to CF₃.[2]
-
Observation: The Carbon attached to Chlorine (C-Cl) appears as a distinct Quartet (
Hz).[1][2] -
Mechanism:
coupling (ortho) is strong and clearly resolved.[2]
Validation Workflow Diagram
The following logic flow illustrates the decision matrix for releasing a batch based on NMR data.
Figure 1: Decision tree for structural validation using C-F coupling logic.
References
-
Beilstein Journals. "Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3."[1] Beilstein Journal of Organic Chemistry. (Provides authoritative ranges for aromatic CF3 coupling constants:
Hz, Hz). -
ChemicalBook. "3-Chloromethyl-benzotrifluoride 13C NMR Spectrum." (Reference for analog 3,5-substitution patterns and chemical shifts).
-
National Institutes of Health (NIH) PubChem. "3-Chloro-5-(trifluoromethyl)benzamide CID 4524213."[1][2] (Compound identification and physical property data). [2]
-
Google Patents. "WO2019206799A1 - Novel heteroaryl-triazole and heteroaryl-tetrazole compounds as pesticides."[1][2] (Contains experimental 1H NMR data for the specific 3-chloro-5-(trifluoromethyl)benzamide intermediate).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
